molecular formula C19H17N5O2S B1667818 BAY 60-6583 CAS No. 910487-58-0

BAY 60-6583

Número de catálogo: B1667818
Número CAS: 910487-58-0
Peso molecular: 379.4 g/mol
Clave InChI: ZTYHZMAZUWOXNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BAY 60-6583 is a member of the class of cyanopyridines that is 6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-sulfanylpyridine in which the hydroxy and sulfanyl hydrogens are replaced by cyclopropylmethyl and carboxamidomethyl groups respectively. It has a role as an adenosine A2B receptor agonist, a cardioprotective agent and an anti-inflammatory agent. It is an aminopyridine, a cyanopyridine, an aryl sulfide, a monocarboxylic acid amide, an aromatic ether and a member of cyclopropanes.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHZMAZUWOXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028169
Record name 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
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Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910487-58-0
Record name 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide
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Record name BAY 60-6583
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Record name 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
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Record name BAY-60-6583
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BAY 60-6583: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

BAY 60-6583, chemically known as 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, has been widely regarded as the most potent and selective agonist for the adenosine A2B receptor (A2B AR).[1][2] This has led to its extensive use as a pharmacological tool in both in vitro and in vivo research to probe A2B AR-mediated pathways in diverse pathological and physiological contexts, including inflammation, cardiovascular diseases, cancer, and ischemia.[1][3][4] However, accumulating evidence reveals a more complex pharmacological profile than that of a simple agonist. This guide provides an in-depth technical overview of the mechanism of action of this compound, incorporating quantitative data, experimental methodologies, and detailed signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary molecular target of this compound is the adenosine A2B receptor, a G-protein coupled receptor (GPCR). Unlike endogenous full agonists such as adenosine or synthetic analogs like NECA, this compound exhibits a nuanced mode of action characterized by partial and biased agonism.

1. Partial Agonism at the A2B Receptor: Studies have demonstrated that this compound is a partial agonist at the A2B AR.[1][2] In functional assays like cAMP accumulation, it produces a submaximal response compared to full agonists like adenosine or NECA.[1][2] This partial agonism is highly dependent on the A2B receptor expression levels of the cell system being studied; its efficacy is more pronounced in cells overexpressing the receptor.[1][2][5]

A critical consequence of this partial agonism is that in the presence of high concentrations of the endogenous agonist adenosine, this compound can act as a functional antagonist, competitively blocking the receptor and inhibiting the effects of adenosine.[1][2] This dual activity necessitates careful interpretation of experimental results obtained using this compound.[1][2]

cluster_0 Receptor Activity cluster_1 Antagonistic Effect Full_Agonist Full Agonist (e.g., Adenosine, NECA) A2B_Receptor A2B Receptor Full_Agonist->A2B_Receptor Binds & Fully Activates Partial_Agonist Partial Agonist (this compound) Partial_Agonist->A2B_Receptor Binds & Partially Activates Max_Response Maximal Response A2B_Receptor->Max_Response SubMax_Response Sub-Maximal Response A2B_Receptor->SubMax_Response High_Adenosine High Endogenous Adenosine A2B_Receptor_2 A2B Receptor High_Adenosine->A2B_Receptor_2 Binding Attempt BAY_Antagonist This compound BAY_Antagonist->A2B_Receptor_2 Occupies Receptor (No/Low Efficacy) Blocked_Response Blocked Response A2B_Receptor_2->Blocked_Response

Fig. 1: Conceptual diagram of this compound's partial agonism and potential antagonistic effect.

2. Biased Agonism and Downstream Signaling: The A2B receptor can couple to multiple G-protein subtypes, primarily Gs (which activates adenylyl cyclase to produce cAMP) and Gi (which can inhibit adenylyl cyclase and activate other pathways like MAPK/ERK). This compound has been shown to exhibit biased agonism, preferentially activating certain downstream pathways over others. Specifically, it has been described as an ERK1/2-biased agonist.[6] This means it can potently stimulate the phosphorylation and activation of ERK1/2, a key signaling cascade involved in cell proliferation and survival, sometimes with greater efficacy than its effect on cAMP accumulation. The specific G-protein coupling (Gs vs. Gi) can be cell-type dependent.[5]

G_Protein_Signaling cluster_Gs Gs-Mediated Pathway cluster_Gi Gi-Mediated / Biased Pathway BAY606583 This compound A2BR A2B Receptor BAY606583->A2BR Gs Gs A2BR->Gs Canonical (Partial effect) Gi Gi A2BR->Gi Biased (Potent effect) AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (Transcription) PKA->CREB PLC PLC Gi->PLC MAPK MAPK/ERK Pathway Gi->MAPK Biased agonism IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Proliferation Cell Proliferation & Survival MAPK->Proliferation Biased agonism

Fig. 2: A2B receptor downstream signaling pathways activated by this compound.

3. A2B Receptor-Independent Mechanisms: Recent compelling research has indicated that some of the biological effects of this compound may be independent of the A2B receptor. A 2021 study found that this compound enhanced the anti-tumor function of CAR T-cells even after the A2B receptor was knocked out.[7][8] Using mass spectrometry and computational modeling, this study identified potential alternative binding targets, including Pyruvate Kinase M (PKM) and Talin-1.[7] These findings suggest that this compound may have off-target effects that contribute to its overall pharmacological profile, a critical consideration for its use as a selective A2B AR probe.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified across various species and experimental systems.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

Receptor Subtype Species Radioligand Ki (nM) Reference(s)
A2B AR Human [3H]PSB-603 114
Mouse [3H]PSB-603 136
Rat [3H]PSB-603 100
Mouse - 750 [3][9]
Rabbit - 340 [3][9]
Dog - 330 [3][9]
A1 AR Human [3H]CCPA 387
Mouse [3H]CCPA 351
Rat [3H]CCPA 514
A2A AR Human/Rat/Mouse - No affinity
A3 AR Human [3H]NECA 223
Mouse [3H]NECA 3920

| | Rat | [3H]NECA | 2750 | |

Table 2: Functional Potency (EC50) of this compound

Assay Cell System Species EC50 (nM) Reference(s)
cAMP Accumulation Recombinant hA2B in CHO Human 3 - 10 [3][9]
cAMP Accumulation Recombinant hA2B in CHO Human ~100
cAMP Accumulation Recombinant mA2B Murine 2.83 [6]
cAMP Accumulation Endogenous A2B in HEK293 Human 242 [5]
Receptor Activation Recombinant hA1 in CHO Human >10,000 [3]

| Receptor Activation | Recombinant hA2A in CHO | Human | >10,000 |[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting data generated with this compound.

1. cAMP Accumulation Assay This assay is fundamental for assessing the Gs-coupled activity of the A2B receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human A2B receptor (CHO-hA2B) or Human Embryonic Kidney (HEK) 293 cells with native receptor expression are commonly used.[1][2] Cells are cultured in appropriate media (e.g., DMEM/F-12) with supplements like 10% FCS and antibiotics.[1]

  • Assay Protocol:

    • Cells are seeded in multi-well plates and grown to ~80-90% confluency.

    • The growth medium is removed, and cells are washed with serum-free medium.

    • Cells are pre-incubated for 30 minutes in assay buffer containing adenosine deaminase (ADA, ~1-2 U/mL) to degrade any endogenous adenosine. A phosphodiesterase inhibitor (e.g., rolipram) is also included to prevent cAMP degradation.

    • Varying concentrations of this compound, a full agonist (e.g., NECA), or vehicle control are added, and cells are stimulated for 15-30 minutes at 37°C.

    • The reaction is stopped by cell lysis.

    • The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.

    • Data are normalized to the response of the full agonist and plotted to calculate EC50 and Emax values.

A Seed CHO-hA2B cells in 96-well plate B Pre-incubate with Adenosine Deaminase (ADA) & PDE inhibitor A->B C Stimulate with varying [this compound] or controls (37°C, 15 min) B->C D Lyse cells to stop reaction C->D E Quantify cAMP levels (e.g., HTRF, EIA) D->E F Data Analysis: Plot dose-response curve, calculate EC50 & Emax E->F

Fig. 3: Experimental workflow for a cAMP accumulation assay.

2. In Vivo Neuroprotection Model (Transient Focal Brain Ischemia) This protocol assesses the therapeutic potential of this compound in an animal model of stroke.[4][10]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used. Transient middle cerebral artery occlusion (tMCAo) is induced, typically for 60-90 minutes, followed by reperfusion to model ischemic stroke.

  • Drug Administration: this compound is dissolved in a vehicle such as saline with 0.5% DMSO.[4] A typical protective dose is 0.1 mg/kg, administered intraperitoneally (i.p.) twice daily, with the first dose given 4 hours after the ischemic insult.[4][10]

  • Outcome Measures:

    • Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS) is evaluated at multiple time points (e.g., 1, 5, and 7 days post-tMCAo) to assess motor, sensory, and reflex functions.[4][10]

    • Infarct Volume Measurement: At the study endpoint (e.g., 7 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified by image analysis to determine the total infarct volume.[4]

    • Immunohistochemistry: Brain sections can be stained for neuronal markers (e.g., NeuN) and inflammatory markers to assess neuronal loss and inflammation.[4][10]

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as a two-way ANOVA for repeated measures (neurological score) or a t-test for infarct volume.[4][10]

Conclusion

This compound is a complex pharmacological agent. While it is a potent and highly selective ligand for the A2B adenosine receptor, its mechanism of action is not that of a simple agonist. Its profile as a partial and biased agonist means its effects are highly context-dependent, varying with receptor expression levels and the concentration of endogenous adenosine. Furthermore, the discovery of potential A2B receptor-independent actions mandates caution in its use as a definitive probe for A2B AR function. Researchers utilizing this compound should consider these complexities in their experimental design and data interpretation, acknowledging that previous findings may warrant re-evaluation in light of this evolving understanding.[1][2]

References

BAY 60-6583: An In-Depth Technical Guide to its A2B Adenosine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 60-6583 is a potent and selective partial agonist for the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cardioprotection, and cancer.[1][2] Its high affinity and selectivity for the A2BAR over other adenosine receptor subtypes (A1, A2A, and A3) have made it an invaluable tool for elucidating the receptor's function and a potential therapeutic agent.[3] This technical guide provides a comprehensive overview of the A2B receptor selectivity of this compound, including quantitative binding and functional data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the human A2B adenosine receptor is demonstrated by its significantly lower effective concentration (EC50) and binding affinity (Ki) for this subtype compared to the A1, A2A, and A3 receptors.

CompoundReceptor SubtypeParameterValue (nM)Cell LineReference
This compoundHuman A2BEC503CHO[3]
This compoundHuman A1EC50>10,000CHO[3]
This compoundHuman A2AEC50>10,000CHO[3]
This compoundMurine A2BEC502.83-[2]

Table 1: Functional Potency (EC50) of this compound at Human and Murine Adenosine Receptors.

CompoundReceptor SubtypeParameterValue (nM)SpeciesReference
This compoundA2BKi114Human
This compoundA2BKi136Mouse
This compoundA2BKi100Rat
This compoundA2BKi750Mouse[3]
This compoundA2BKi340Rabbit[3]
This compoundA2BKi330Dog[3]

Table 2: Binding Affinity (Ki) of this compound at A2B Adenosine Receptors across different species.

Signaling Pathways

Activation of the A2B adenosine receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). However, the A2BAR has also been shown to couple to Gq and Gi/o proteins, activating alternative pathways.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BAY606583 This compound A2BAR A2B Receptor BAY606583->A2BAR binds Gs Gs A2BAR->Gs activates Gq Gq A2BAR->Gq activates Gio Gi/o A2BAR->Gio activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates PI3K PI3K Gio->PI3K activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates Akt Akt PI3K->Akt activates Akt->ERK Gene_Expression Gene Expression (e.g., IL-6) CREB->Gene_Expression regulates

A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing individual human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Radioligands:

    • A1: [³H]DPCPX (antagonist)

    • A2A: [³H]ZM 241385 (antagonist)

    • A2B: [³H]PSB-603 (antagonist)

    • A3: [¹²⁵I]AB-MECA (agonist)

  • This compound

  • Non-specific binding control: Theophylline or specific unlabeled antagonists for each receptor subtype.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation (protein concentration optimized for each receptor subtype).

    • 25 µL of this compound dilution or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound for each receptor subtype by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol describes a method to measure the functional potency (EC50) of this compound in stimulating cAMP production via the A2B receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human A2B adenosine receptor.

  • This compound

  • Forskolin (positive control).

  • IBMX (phosphodiesterase inhibitor).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the A2B receptor-expressing cells into the appropriate microplate and culture overnight.

  • Wash the cells with serum-free medium or assay buffer.

  • Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to inhibit cAMP degradation.

  • Prepare serial dilutions of this compound and a positive control (e.g., Forskolin) in assay buffer.

  • Add the compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the plate reader.

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 value of this compound by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity profile of a GPCR agonist like this compound.

GPCR_Selectivity_Workflow cluster_planning Phase 1: Assay Development cluster_screening Phase 2: Primary Screening cluster_characterization Phase 3: Dose-Response & Selectivity Profiling cluster_analysis Phase 4: Data Analysis & Interpretation A1 Select Target Receptor (A2B Adenosine Receptor) A2 Select Panel of Off-Target Receptors (A1, A2A, A3 Adenosine Receptors) A1->A2 A3 Develop & Optimize Assays (Radioligand Binding & Functional Assays) A2->A3 B1 Test Compound (this compound) at a Single High Concentration A3->B1 B2 Measure Activity at Target and Off-Target Receptors B1->B2 B3 Identify 'Hits' with Significant On-Target Activity B2->B3 C1 Perform Dose-Response Curves for On-Target and Off-Target Receptors B3->C1 C2 Calculate Potency (EC50) and Affinity (Ki) C1->C2 C3 Determine Selectivity Ratios (e.g., Ki(Off-Target) / Ki(On-Target)) C2->C3 D1 Tabulate and Visualize Data C3->D1 D2 Assess Selectivity Profile D1->D2 D3 Determine Structure-Activity Relationship (SAR) D2->D3

Workflow for GPCR Agonist Selectivity Profiling

Conclusion

This compound is a highly selective partial agonist of the A2B adenosine receptor, exhibiting significantly greater potency and affinity for this subtype over the A1, A2A, and A3 receptors. Its well-characterized selectivity profile, coupled with its ability to modulate distinct downstream signaling pathways, makes it an essential pharmacological tool for investigating the multifaceted roles of the A2B receptor in health and disease. It is important for researchers to consider its partial agonist nature, as its effects can be dependent on the expression levels of the A2B receptor and the concentration of endogenous adenosine.[1] Recent studies have also suggested that some effects of this compound may be independent of the A2B receptor, highlighting the importance of using appropriate controls in experimental design.[4]

References

The Downstream Signaling Cascades of BAY 60-6583: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Adenosine A2B Receptor-Dependent and -Independent Pathways

BAY 60-6583 is a potent and selective partial agonist of the adenosine A2B receptor (A2BAR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, intended for researchers, scientists, and drug development professionals. The guide details the canonical A2BAR-mediated cascades, explores emerging evidence of A2BAR-independent mechanisms, presents quantitative data for experimental parameters, and provides detailed protocols for key assays.

Core Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of the A2B adenosine receptor. The A2BAR is known for its promiscuous coupling to various G-protein subtypes, leading to the initiation of multiple downstream signaling cascades.

A2BAR-Dependent Signaling

1. Gs/cAMP/PKA Pathway: The most well-characterized pathway initiated by A2BAR activation is the Gs-protein-mediated stimulation of adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, regulating processes such as inflammation, vasodilation, and cell proliferation.[1]

2. Gq/PLC/Ca2+ Pathway: The A2BAR can also couple to Gq proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] It is important to note that this compound is considered a weak partial agonist of this pathway, and its activation may be dependent on high receptor expression levels.[3]

3. Gi Pathway: Evidence suggests that A2BAR can also couple to inhibitory Gi proteins. This can lead to the inhibition of adenylyl cyclase, counteracting the Gs-mediated effects, and can also contribute to the activation of the MAPK/ERK pathway.[4]

4. G12/13/RhoA Pathway: A2BAR activation can also proceed through G12/13 proteins, which activate the small GTPase RhoA via RhoGEFs. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.[5][6]

5. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is a significant downstream target of this compound. Activation of ERK can be initiated through both Gs-cAMP and Gi-dependent mechanisms, as well as via transactivation of receptor tyrosine kinases, and plays a crucial role in cell proliferation, differentiation, and survival.[4]

A2BAR-Independent Signaling

Recent studies have revealed that some of the biological effects of this compound, particularly in the context of immunotherapy, occur independently of the A2B receptor.

1. Enhancement of CAR-T Cell Function: this compound has been shown to significantly enhance the cytokine production (e.g., IFN-γ, GM-CSF) and cytotoxic activity of Chimeric Antigen Receptor (CAR) T-cells.[4][7] This effect persists even in A2BAR knockout T-cells, pointing to an off-target mechanism.[7]

2. Potential Alternative Targets: Through proteomic approaches, several potential alternative binding partners for this compound have been identified. Among these, Pyruvate Kinase M2 (PKM2) , a key enzyme in glycolysis, and Talin-1 , a cytoskeletal protein involved in integrin signaling, have been highlighted as the most probable candidates based on molecular docking simulations.[8][9] The modulation of these proteins could explain the observed effects on T-cell metabolism and function.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of this compound from various published studies.

ParameterReceptor/EnzymeCell Line/SystemValueReference(s)
EC50 Human A2BARCHO cells3 nM[10]
Murine A2BARHEK293 cells2.83 nM[11][12]
cAMP AccumulationT24 cells93-127 nM[10]
ERK1/2 PhosphorylationA549 cells114.8 ± 24.5 nM[13]
Ki Mouse A2BAR750 nM[10]
Rabbit A2BAR340 nM[10]
Dog A2BAR330 nM[10]

Signaling Pathway and Experimental Workflow Diagrams

BAY_60_6583_Signaling_Pathways cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway cluster_g1213 G12/13 Pathway cluster_erk MAPK/ERK Pathway cluster_independent A2BAR-Independent BAY606583 This compound A2BAR A2B Receptor BAY606583->A2BAR binds Gs Gs A2BAR->Gs activates Gq Gq A2BAR->Gq activates G1213 G12/13 A2BAR->G1213 activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ras Ras PKA->Ras PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates PKM2 PKM2 Talin1 Talin-1 BAY606583_2 This compound BAY606583_2->PKM2 modulates BAY606583_2->Talin1 interacts with

Figure 1: Overview of this compound downstream signaling pathways.

Experimental_Workflows cluster_cAMP cAMP Accumulation Assay cluster_ERK ERK Phosphorylation Assay cluster_Ca Calcium Flux Assay c1 Seed cells in a 96-well plate c2 Treat cells with this compound c1->c2 c3 Lyse cells c2->c3 c4 Perform AlphaLISA cAMP assay c3->c4 c5 Read plate on luminometer c4->c5 e1 Serum-starve cells e2 Treat cells with this compound e1->e2 e3 Lyse cells and quantify protein e2->e3 e4 Run SDS-PAGE and transfer to PVDF e3->e4 e5 Incubate with anti-pERK and anti-total ERK antibodies e4->e5 e6 Detect with HRP-conjugated secondary antibody e5->e6 e7 Image and quantify band intensity e6->e7 ca1 Seed cells in a 96-well plate ca2 Load cells with Fluo-4 AM ca1->ca2 ca3 Inject this compound ca2->ca3 ca4 Measure fluorescence kinetics ca3->ca4

Figure 2: General experimental workflows for key signaling assays.

Experimental Protocols

cAMP Accumulation Assay (AlphaLISA)

This protocol is adapted from methodologies used in studies of A2BAR signaling.[13][14]

Materials:

  • Cells expressing A2BAR (e.g., A549, HEK293)

  • 96-well white opaque cell culture plates

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • AlphaLISA cAMP Assay Kit (e.g., PerkinElmer, #AL312)

  • Lysis buffer (provided in kit or similar)

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Cell Seeding: Seed cells (e.g., 4 x 10^4 cells/well) in a 96-well plate and culture overnight.

  • Starvation: Starve cells in serum-free medium for at least 8 hours.

  • Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.2-0.25 mM IBMX) for 30 minutes. Then, add various concentrations of this compound (e.g., 0.1 nM to 1 µM) and incubate for 15-30 minutes at 37°C.

  • Lysis: Aspirate the medium and lyse the cells by adding 50 µL of 1X lysis buffer supplemented with protease and phosphatase inhibitors. Incubate for 10 minutes with gentle shaking.

  • AlphaLISA Assay: Perform the cAMP AlphaLISA assay according to the manufacturer's instructions. This typically involves adding a mixture of anti-cAMP Acceptor beads and biotinylated-cAMP to the cell lysate, followed by the addition of streptavidin-coated Donor beads.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit protocol (usually 1-4 hours).

  • Detection: Read the plate on a compatible plate reader with excitation at 680 nm and emission at 615 nm.

  • Data Analysis: Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in the samples.

Western Blot for ERK1/2 Phosphorylation

This protocol is a generalized procedure based on methods from multiple studies investigating this compound-induced ERK activation.[15][16][17][18]

Materials:

  • Cells of interest

  • This compound

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight. Treat cells with desired concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel (e.g., 10%) and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

CAR-T Cell Proliferation Assay (CFSE)

This protocol is based on the methodology described for assessing the effect of this compound on CAR-T cell proliferation.[7][9][15][19][20]

Materials:

  • CAR-T cells and target tumor cells

  • CellTrace™ CFSE Cell Proliferation Kit (e.g., ThermoFisher Scientific, #C34554)

  • T-cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)

  • This compound

  • Flow cytometer

Procedure:

  • Target Cell Preparation: Irradiate target tumor cells (e.g., with 70 Gy) to prevent their proliferation and seed them in a culture plate overnight.

  • CFSE Labeling of CAR-T Cells:

    • Resuspend CAR-T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 0.5-5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells 2-3 times with culture medium to remove unbound dye.

  • Co-culture: Add the CFSE-labeled CAR-T cells to the wells containing the irradiated target cells at a desired Effector:Target (E:T) ratio (e.g., 4:1).

  • Treatment: Add this compound (e.g., 10 µM final concentration) or vehicle control to the co-culture.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer using a 488 nm laser for excitation.

  • Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence histogram. Each peak of successively halved fluorescence intensity represents a round of cell division. Quantify the percentage of divided cells and the proliferation index.

This guide provides a foundational understanding of the complex signaling networks engaged by this compound. As research continues, a deeper understanding of both its A2BAR-dependent and -independent mechanisms will undoubtedly emerge, further clarifying its therapeutic potential.

References

The Structure-Activity Relationship of BAY 60-6583: A Technical Guide for A₂B Adenosine Receptor Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BAY 60-6583, a potent and selective partial agonist of the A₂B adenosine receptor (A₂B AR). Understanding the intricate connections between the molecular structure of this compound and its biological activity is paramount for the rational design of novel A₂B AR modulators with improved therapeutic profiles. This document provides a comprehensive overview of the core molecular scaffold, the impact of chemical modifications on receptor affinity and efficacy, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the A₂B Adenosine Receptor

This compound, chemically known as 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, is a non-nucleoside derivative that has been instrumental in characterizing the physiological and pathological roles of the A₂B AR.[1] The A₂B receptor is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. The A₂B AR is coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in inflammation, angiogenesis, and cardioprotection, making the A₂B AR an attractive therapeutic target for a range of diseases.

This compound exhibits high potency and selectivity for the A₂B AR over other adenosine receptor subtypes (A₁, A₂A, and A₃). However, it is characterized as a partial agonist, meaning its efficacy can vary depending on the cell type and receptor expression levels.[2] In some contexts, particularly at high concentrations of the endogenous agonist adenosine, this compound can act as an antagonist.

Core Scaffold and Structure-Activity Relationships

The chemical architecture of this compound is built upon a 2-amino-3,5-dicyanopyridine core. The SAR studies of this compound and its analogs have revealed that modifications at two key positions, the 4-position of the pyridine ring and the 2-position thioether linkage, significantly influence the compound's affinity and activity at the A₂B AR.

Modifications at the 4-Position of the Pyridine Ring

The 4-phenyl ring of this compound is a critical determinant of its interaction with the A₂B AR. The nature of the substituent on this phenyl ring profoundly impacts the compound's potency and selectivity.

Modifications at the 2-Position of the Pyridine Ring

The thioacetamide group at the 2-position of the pyridine ring also plays a crucial role in the molecule's activity. Replacing this group with other moieties has been a key strategy in the development of novel A₂B AR ligands. A particularly important modification has been the introduction of a 1H-imidazol-2-ylmethyl group, which has been shown to be a key feature for potent AR agonists.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and a selection of its analogs, highlighting the impact of structural modifications on their biological activity at the human A₂B adenosine receptor.

Table 1: Structure-Activity Relationship of this compound Analogs with Modifications at the 4-Phenyl Ring

CompoundR¹ (at 4-phenyl position)hA₂B AR EC₅₀ (nM)Efficacy (%)
This compound 4-(cyclopropylmethoxy)12Partial Agonist
Analog 14-H>1000-
Analog 24-OCH₃260Partial Agonist
Analog 34-OC₂H₅130Partial Agonist
Analog 44-O(CH₂)₂CH₃80Partial Agonist
Analog 54-O-allyl25Partial Agonist
Analog 64-F140Partial Agonist
Analog 74-Cl110Partial Agonist

Data compiled from published literature.[3]

Table 2: Structure-Activity Relationship of Analogs with Modifications at the 2-Position

CompoundR² (at 2-position)hA₂B AR EC₅₀ (nM)Efficacy (%)
This compound -S-CH₂-C(=O)NH₂12Partial Agonist
P453-S-CH₂-(1H-imidazol-2-yl)4.1Partial Agonist
LUF5833-S-CH₂-(1H-imidazol-2-yl)20Partial Agonist

Data compiled from published literature.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its analogs.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing the target receptor prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound prep4->assay1 assay2 Separate bound from free radioligand by vacuum filtration assay3 Measure radioactivity of the filter-bound complex analysis1 Plot percentage of specific binding against the log concentration of the test compound assay3->analysis1 analysis2 Calculate IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3 G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell1 Seed cells expressing the A₂B receptor in multi-well plates cell2 Incubate overnight to allow for cell attachment assay1 Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) cell2->assay1 assay2 Add varying concentrations of the test compound assay1->assay2 assay3 Incubate to allow for cAMP accumulation assay2->assay3 assay4 Lyse the cells to release intracellular cAMP assay3->assay4 detect1 Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify cAMP levels assay4->detect1 analysis1 Generate a dose-response curve by plotting cAMP levels against the log concentration of the test compound detect1->analysis1 analysis2 Determine the EC₅₀ (potency) and Emax (efficacy) values analysis1->analysis2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2B_R A₂B Receptor Gs Gs Protein (αβγ) A2B_R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Inflammation Modulation) CREB->Cellular_Response regulates BAY606583 This compound BAY606583->A2B_R binds

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BAY 60-6583

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective, non-purine partial agonist of the adenosine A2B receptor (A2BAR). It has been extensively utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of the A2BAR in a variety of preclinical models, demonstrating potential therapeutic applications in conditions such as ischemia-reperfusion injury, inflammation, and cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details key experimental methodologies, and visualizes its mechanism of action and experimental workflows. Notably, while extensive pharmacodynamic data is available, there is a conspicuous absence of publicly accessible quantitative pharmacokinetic parameters for this compound.

Pharmacodynamics

This compound is characterized by its high affinity and selectivity for the A2B adenosine receptor. Its partial agonist nature results in a complex pharmacological profile, where its efficacy can be influenced by the expression level of the A2B receptor in the target tissue.

In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and binding affinity of this compound across various species and adenosine receptor subtypes.

Table 1: In Vitro Potency (EC50) of this compound

Receptor SubtypeSpeciesCell LineAssay TypeEC50 (nM)Reference(s)
A2B HumanCHOReceptor Activation3[1]
HumanCHOReceptor Activation3-10[2]
MurineHEK 293cAMP Accumulation2.83
A1 HumanCHOReceptor Activation>10,000[1]
A2A HumanCHOReceptor Activation>10,000[1]

Table 2: In Vitro Binding Affinity (Ki) of this compound

Receptor SubtypeSpeciesRadioligandKi (nM)Reference(s)
A2B Mouse750[1]
Rabbit340[1]
Dog330[1]
In Vivo Pharmacodynamic Effects

Numerous in vivo studies have demonstrated the pharmacological effects of this compound in various disease models.

Table 3: Summary of In Vivo Studies with this compound

Disease ModelSpeciesDose and Route of AdministrationKey FindingsReference(s)
Myocardial Ischemia/Reperfusion Injury Rabbit100 mcg/kg, intravenousReduced infarction area.[1]
Mouse100 µg/kg, intravenousReduced myocardial infarct size.[3]
Rat1 mg/kg/day, intravenousReduced infarct size.[4]
LPS-induced Lung Injury Mouse2 mg/kg, intraperitonealAttenuated lung inflammation and pulmonary edema.[1]
Transient Focal Brain Ischemia Rat0.1 mg/kg, intraperitonealReduced infarct area and volume in the striatum and cortex.[5]
Atherosclerosis Mouse2 µg/g, intraperitonealReduced atherosclerotic plaque formation and circulating plasma lipids.
Tumor Growth Mouse20 µg, intravenous (daily)Enhanced antitumor activity of CAR T-cells.

Pharmacokinetics

Despite its widespread use in preclinical research, there is a notable lack of publicly available quantitative data on the pharmacokinetics of this compound. No studies detailing parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), area under the curve (AUC), oral bioavailability, metabolic pathways, or excretion routes have been identified in the public domain. One review mentions a "favorable DMPK (drug metabolism and pharmacokinetics) profile," but provides no supporting data[6]. The absence of this information is a significant limitation in the comprehensive evaluation of this compound for further development.

Signaling Pathways and Experimental Workflows

A2B Receptor Signaling Pathway

Activation of the A2B adenosine receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, A2B receptor activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Akt, suggesting the involvement of the MAPK/ERK and PI3K/Akt pathways.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BAY606583 This compound A2BR A2B Receptor BAY606583->A2BR binds G_Protein G Protein A2BR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates PI3K PI3K G_Protein->PI3K activates MEK MEK G_Protein->MEK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Cardioprotection) PKA->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response ERK ERK MEK->ERK activates ERK->Cellular_Response

A2B Receptor Signaling Pathway
Experimental Workflow: In Vivo Myocardial Ischemia Model

The cardioprotective effects of this compound are frequently assessed using a murine or rat model of myocardial ischemia-reperfusion injury. The following diagram illustrates a typical experimental workflow.

Myocardial_Ischemia_Workflow Animal_Model Animal Model (e.g., C57BL/6 Mouse) Anesthesia Anesthesia Animal_Model->Anesthesia Drug_Admin This compound or Vehicle Administration (e.g., 100 µg/kg, IV) Anesthesia->Drug_Admin LAD_Occlusion Left Anterior Descending (LAD) Coronary Artery Occlusion (e.g., 40-60 min) Drug_Admin->LAD_Occlusion Reperfusion Reperfusion (e.g., 60-120 min) LAD_Occlusion->Reperfusion Tissue_Harvest Heart Tissue Harvest Reperfusion->Tissue_Harvest Infarct_Size Infarct Size Measurement (e.g., TTC Staining) Tissue_Harvest->Infarct_Size Biochemical_Analysis Biochemical Analysis (e.g., p-Akt Western Blot) Tissue_Harvest->Biochemical_Analysis

In Vivo Myocardial Ischemia Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from a study attempting to establish a radioligand binding assay for [3H]this compound[7].

  • Membrane Preparation:

    • Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer containing 10% sucrose and store at -80°C.

    • Determine protein concentration using a BCA assay.

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • In a 96-well plate, add 150 µL of membranes, 50 µL of the competing test compound (or buffer for total binding), and 50 µL of [3H]this compound solution.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and measure radioactivity using a scintillation counter. Note: The original study reported high non-specific binding with [3H]this compound, which presents a significant challenge for this assay[7].

cAMP Accumulation Assay

This protocol is a generalized procedure based on descriptions from multiple studies[6][8][9].

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549 or HEK293) in a 96-well plate and grow to confluency.

    • Starve the cells in a serum-free medium for approximately 8 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 15-30 minutes). Include a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays).

    • Generate a standard curve to determine the concentration of cAMP in the samples.

ERK Phosphorylation Assay

This protocol is based on a study investigating A2B receptor signaling in lung epithelial cells[6].

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well plate and grow to confluency.

    • Starve the cells in a serum-free medium for 8 hours.

    • Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 5 min, 30 min, 6 h, 24 h, 48 h).

  • Immunoenzymatic Assay:

    • At the end of the treatment, fix the cells with 4% formaldehyde.

    • Permeabilize the cells and block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

    • Normalize the p-ERK signal to the total ERK or total protein content.

Conclusion

This compound remains an invaluable tool for elucidating the role of the A2B adenosine receptor in health and disease. Its potent and selective partial agonism has been well-characterized through extensive pharmacodynamic studies. However, the striking lack of publicly available pharmacokinetic data represents a significant knowledge gap that hinders a complete understanding of its disposition in vivo and its translation to clinical applications. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their investigations. Future studies providing detailed pharmacokinetic profiling of this compound are critically needed to fully realize its therapeutic potential.

References

The Role of BAY 60-6583 in Cyclic AMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective, non-purine partial agonist of the adenosine A2B receptor (A2BAR).[1][2] Its interaction with the A2BAR initiates a cascade of intracellular events, primarily centered around the modulation of cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative pharmacological profile, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to this compound and the cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes.[3] The intracellular concentration of cAMP is tightly controlled by the opposing activities of adenylyl cyclases, which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP. The adenosine A2B receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP.[4]

This compound has emerged as a key pharmacological tool for studying the physiological and pathophysiological roles of the A2BAR due to its high potency and selectivity.[2] Understanding its interaction with the cAMP signaling pathway is crucial for developing novel therapeutics targeting this receptor.

Mechanism of Action of this compound

This compound selectively binds to and activates the A2B adenosine receptor. This activation leads to the dissociation of the Gαs subunit from the Gβγ dimer of the associated G protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4][5]

It is important to note that this compound is a partial agonist.[6][7] This means that while it activates the A2BAR, it elicits a submaximal response compared to a full agonist like adenosine. At high concentrations of endogenous adenosine, this compound can act as an antagonist by competing with adenosine for binding to the A2BAR.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: Potency of this compound at the A2B Adenosine Receptor

ParameterSpeciesCell Line/SystemValueReference
EC50HumanCHO cells expressing hA2BAR3-10 nM[2]
EC50MurineHEK 293 cells expressing mA2BARs2.83 nM[8][9]
EC50HumanT24 cells93-127 nM[10]

Table 2: Binding Affinity (Ki) of this compound at A2B Adenosine Receptors

SpeciesKi (nM)Reference
Human114
Mouse136, 750[10]
Rabbit340[10]
Dog330[10]
Rat100

Table 3: Selectivity Profile of this compound for Adenosine Receptors

Receptor SubtypeActivityValueReference
A1AntagonistKi = 387 nM (human), 351 nM (mouse), 514 nM (rat)
A2ANo Affinity/Agonism>10,000 nM[2][10]
A3AntagonistKi = 223 nM (human), 3920 nM (mouse), 2750 nM (rat)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cAMP signaling.

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP. The assay is based on the competition between cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 cells expressing the A2BAR) in a 96-well plate and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 500 µM for 15-30 minutes to prevent cAMP degradation.[11]

    • Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl.

    • Incubate at room temperature for 20 minutes with gentle shaking.

    • Centrifuge the plate at 600 x g for 10 minutes to pellet cellular debris.

  • cAMP Measurement (ELISA):

    • Use a commercially available cAMP assay kit (e.g., Cyclic AMP XP™ Assay kit).[3][12]

    • Prepare cAMP standards according to the manufacturer's instructions.

    • Add 50 µL of the cell lysate (supernatant) or cAMP standards to the wells of the antibody-coated microplate in triplicate.[12]

    • Add 50 µL of HRP-labeled cAMP to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cAMP concentration to the protein concentration of the cell lysate.

Phosphodiesterase (PDE) Activity Assay

Principle: This protocol outlines a two-step enzymatic assay to measure PDE activity. In the first step, PDE in the sample hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase is added to convert 5'-AMP to adenosine and inorganic phosphate. The amount of phosphate generated is then quantified colorimetrically.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates containing the PDE enzyme.

    • Determine the protein concentration of the lysate.

  • PDE Reaction:

    • Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2), a known concentration of cAMP (e.g., 200 µM), and the sample lysate in a 96-well plate.[13][14]

    • Initiate the reaction and incubate at 30°C for a defined period (e.g., 10-30 minutes).[13]

    • Include a blank reaction with no enzyme and a control with a known PDE inhibitor (e.g., IBMX).[14]

  • 5'-Nucleotidase Reaction:

    • Stop the PDE reaction (e.g., by boiling for 2 minutes).[13]

    • Add 5'-nucleotidase to each well and incubate at 30°C for 10-20 minutes to convert 5'-AMP to adenosine and phosphate.[14]

  • Phosphate Detection:

    • Add a malachite green-based reagent to each well to detect the released inorganic phosphate.[14]

    • Incubate for 15-20 minutes at room temperature.

    • Measure the absorbance at a wavelength of 620-650 nm.

  • Data Analysis:

    • Create a standard curve using a known phosphate standard.

    • Calculate the amount of phosphate produced in each sample from the standard curve.

    • Express PDE activity as pmol of cAMP hydrolyzed per minute per mg of protein.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

BAY606583_cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BAY606583 This compound A2BAR A2B Receptor BAY606583->A2BAR G_protein Gs Protein A2BAR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes G_protein->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Cellular_Response Cellular Response PKA->Cellular_Response EPAC->Cellular_Response

This compound-mediated cAMP signaling pathway.

cAMP_Measurement_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysis Sample Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis Start Plate Cells Treat_Inhibitor Add PDE Inhibitor Start->Treat_Inhibitor Treat_BAY606583 Add this compound Treat_Inhibitor->Treat_BAY606583 Lyse_Cells Lyse Cells Treat_BAY606583->Lyse_Cells Centrifuge Centrifuge Lyse_Cells->Centrifuge Add_Lysate Add Lysate/Standards to Plate Centrifuge->Add_Lysate Add_HRP_cAMP Add HRP-cAMP Add_Lysate->Add_HRP_cAMP Incubate_Wash Incubate & Wash Add_HRP_cAMP->Incubate_Wash Add_Substrate Add Substrate Incubate_Wash->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_cAMP Calculate cAMP Concentration Standard_Curve->Calculate_cAMP

Workflow for intracellular cAMP measurement.

PDE_Activity_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_detection Phosphate Detection cluster_analysis Data Analysis Start Prepare Reaction Mix (Lysate + cAMP) Incubate_PDE Incubate (PDE Reaction) Start->Incubate_PDE Stop_PDE Stop PDE Reaction Incubate_PDE->Stop_PDE Add_Nucleotidase Add 5'-Nucleotidase Stop_PDE->Add_Nucleotidase Incubate_Nucleotidase Incubate (Nucleotidase Reaction) Add_Nucleotidase->Incubate_Nucleotidase Add_Reagent Add Malachite Green Reagent Incubate_Nucleotidase->Add_Reagent Read_Absorbance Read Absorbance Add_Reagent->Read_Absorbance Standard_Curve Generate Phosphate Standard Curve Read_Absorbance->Standard_Curve Calculate_Activity Calculate PDE Activity Standard_Curve->Calculate_Activity

Workflow for phosphodiesterase activity assay.

Conclusion

This compound is an invaluable tool for elucidating the complex roles of the A2B adenosine receptor and the cAMP signaling pathway in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it a cornerstone for research in areas such as inflammation, cardiovascular disease, and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at further unraveling the therapeutic potential of targeting the A2BAR-cAMP axis.

References

The Dichotomous Role of BAY 60-6583 in ERK1/2 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor implicated in a myriad of physiological and pathological processes. A key signaling node downstream of A2BAR activation is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which plays a central role in cell proliferation, differentiation, and survival. The interaction between this compound and ERK1/2 phosphorylation is multifaceted and highly context-dependent, exhibiting both stimulatory and inhibitory effects depending on the cellular environment and experimental conditions. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on ERK1/2 phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The adenosine A2B receptor (A2BAR) is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) and is characterized by its relatively low affinity for the endogenous ligand, adenosine. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise significantly, leading to the activation of A2BAR. This activation triggers a cascade of intracellular signaling events, including the modulation of the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a critical component.

This compound has emerged as a valuable pharmacological tool to probe the function of A2BAR. It is a potent partial agonist with high selectivity for the A2B subtype over other adenosine receptors.[1][2] Notably, this compound has been described as an ERK1/2-biased agonist, suggesting it can preferentially activate this pathway over others, such as the cAMP accumulation pathway.[1][3][4] However, the effect of this compound on ERK1/2 phosphorylation is not uniform across all cell types. Studies have reported both activation and inhibition of ERK1/2, highlighting the complexity of A2BAR signaling.

This guide will synthesize the available data to provide a comprehensive overview of the relationship between this compound and ERK1/2 phosphorylation, offering valuable insights for researchers in drug discovery and molecular pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity, providing a basis for experimental design and data interpretation.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterSpecies/Cell LineValueReference(s)
EC50 (murine A2B receptor)2.83 nM[1]
EC50 (human A2B receptor)CHO cells3 nM[5]
EC50 (cAMP accumulation, HEK293 endogenous A2BAR)HEK293 cells242 nM[6]
EC50 (cAMP accumulation, HEK293 overexpressing A2BAR)HEK293 cells6.1 nM[6]
Ki (mouse A2BAR)750 nM[2][5]
Ki (rabbit A2BAR)340 nM[2][5]
Ki (dog A2BAR)330 nM[2][5]

Table 2: Effects of this compound on ERK1/2 Phosphorylation in Different Cell Types

Cell TypeEffect on ERK1/2 PhosphorylationConcentrationExperimental ContextReference(s)
Breast Cancer Stem Cells (MCF-7, MDA-MB-231)Down-regulationNot specifiedInduction of cell cycle arrest and apoptosis
Primary Murine MicrogliaNo effectNot specifiedIL-6 production stimulated via p38 MAPK pathway[7]
Bone Marrow-Derived Monocytes/Macrophages (BMMs)Decreased activation by RANKL5 µMInhibition of osteoclast differentiation
RAW264.7 preosteoclastsNo effect (M-CSF-induced)5 µMInhibition of M-CSF-mediated Akt activation[5][8]
HEK-A2B cellsIncreased phosphorylationNot specifiedGαi/o, PI3K, and MEK1/2 dependent[9]
A549 lung epithelial cellsIncreased phosphorylation100 nMModulation of epithelial-mesenchymal transition[10][11]
Renal Cell Carcinoma (769-P, Caki-1)Rescued decreased phosphorylation by A2BR antagonist10 nMA2BR blockade inhibits tumor growth[12]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling pathways and experimental workflows related to this compound and ERK1/2 phosphorylation.

A2BAR Signaling Pathways Leading to ERK1/2 Modulation

Activation of the A2B adenosine receptor by this compound can lead to the phosphorylation of ERK1/2 through multiple G-protein-dependent pathways. In some cellular contexts, A2BAR couples to Gs, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA and the MAPK/ERK pathway. In other contexts, A2BAR can couple to Gq, activating phospholipase C (PLC), which in turn activates protein kinase C (PKC) and subsequently the ERK1/2 cascade. Furthermore, evidence suggests that A2BAR can also signal through Gi, leading to the inhibition of adenylyl cyclase but still resulting in ERK1/2 activation through pathways potentially involving PI3K/Akt. The specific G-protein coupling and downstream effectors are cell-type dependent.[6][7][9]

A2BAR_ERK12_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2BAR A2B Receptor This compound->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq Gi Gi A2BAR->Gi AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP PKC PKC PLC->PKC Akt Akt PI3K->Akt PKA PKA cAMP->PKA MEK MEK1/2 PKA->MEK PKC->MEK Akt->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK P Transcription Gene Transcription pERK->Transcription

Caption: A2BAR signaling pathways modulating ERK1/2 phosphorylation.

Experimental Workflow for Assessing ERK1/2 Phosphorylation

A standard method to investigate the effect of this compound on ERK1/2 phosphorylation is through Western blotting. This workflow involves cell culture, treatment with the compound, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection using antibodies specific for total and phosphorylated ERK1/2.

Western_Blot_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (e.g., to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-p-ERK1/2, anti-ERK1/2) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection (e.g., Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Core Concepts: Understanding BAY 60-6583 and Partial Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to BAY 60-6583 as a Partial Agonist of the Adenosine A2B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective partial agonist of the adenosine A2B receptor (A2BAR). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to investigate the therapeutic potential and pharmacological properties of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways associated with this compound.

This compound is a non-adenosine, pyridine-based compound that exhibits high affinity and selectivity for the human A2B adenosine receptor.[1][2] Unlike full agonists, which elicit a maximal response from a receptor, this compound is a partial agonist. This means it binds to the A2BAR and activates it, but produces a submaximal response compared to endogenous full agonists like adenosine or synthetic full agonists like NECA.[3][4] The partial agonism of this compound is a critical characteristic, as it can lead to a more nuanced and potentially safer pharmacological profile. At high concentrations of endogenous adenosine, this compound can act as an antagonist, blocking the effects of the full agonist.[2][3]

The efficacy of this compound is also influenced by the expression level of the A2BAR in a given cell or tissue. In systems with low receptor expression, it may behave more like an antagonist, while in systems with high receptor overexpression, it can exhibit activity closer to that of a full agonist.[4][5] Furthermore, this compound has been characterized as a biased agonist, preferentially activating certain downstream signaling pathways over others, such as the ERK1/2 pathway over calcium mobilization.[2][5][6]

Quantitative Data Presentation

The following tables summarize the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of this compound at adenosine receptors from various sources.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
A2BHuman[3H]PSB-603114[7]
A2BMouse[3H]PSB-603136[7]
A2BRat[3H]PSB-603100[7]
A1Human[3H]CCPA387[7]
A1Mouse[3H]CCPA351[7]
A1Rat[3H]CCPA514[7]
A2AHuman->10,000[8]
A3Human[3H]NECA223[7]
A3Mouse[3H]NECA3920[7]
A3Rat[3H]NECA2750[7]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in cAMP Accumulation Assays

Cell LineReceptor ExpressionEC50 (nM)Emax (% of NECA)Reference
CHO-hA2BRecombinant3Not specified[8]
CHO-hA2BRecombinant~100~56%[3]
HEK293Endogenous24273%[5]
HEK293-hA2BRecombinant6.1102%[5]
A549Endogenous17.2 ± 2.5Not specified[9]
Murine A2BRecombinant2.83Not specified[2][10]
HEK293Endogenous619Partial Agonist[9]

Signaling Pathways

This compound, upon binding to the A2B receptor, can initiate multiple intracellular signaling cascades. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[11][12] The A2BAR can also couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and Protein Kinase C (PKC) activation.[13][14] Furthermore, this compound has been shown to be a biased agonist, preferentially activating the ERK1/2 pathway.[6]

Gs_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to BAY606583 This compound BAY606583->A2BR Gs->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Fig 1: A2BAR Gs-cAMP Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gq Gq/11 Protein A2BR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes BAY606583 This compound BAY606583->A2BR Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC

Fig 2: A2BAR Gq-PLC Signaling Pathway

ERK_Biased_Agonism BAY606583 This compound A2BR A2B Receptor BAY606583->A2BR Gs_cAMP Gs-cAMP Pathway A2BR->Gs_cAMP Weakly Activates Gq_Ca Gq-Ca²⁺ Pathway A2BR->Gq_Ca Minimally Activates ERK_Pathway ERK1/2 Pathway A2BR->ERK_Pathway Preferentially Activates Cellular_Response_cAMP Submaximal cAMP Response Gs_cAMP->Cellular_Response_cAMP Cellular_Response_Ca Minimal Ca²⁺ Response Gq_Ca->Cellular_Response_Ca Cellular_Response_ERK Robust ERK Activation ERK_Pathway->Cellular_Response_ERK Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO-hA2B) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([³H]PSB-603) - Varying concentrations of this compound prep_membranes->setup_assay incubate Incubate at Room Temperature setup_assay->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters filter->wash scintillation Add Scintillation Cocktail wash->scintillation count Count Radioactivity (Scintillation Counter) scintillation->count analyze Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff count->analyze end End analyze->end

References

In Vitro Characterization of BAY 60-6583: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, summarizing its binding affinity, potency, selectivity, and functional effects on intracellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate the replication and extension of these findings in a research setting.

Introduction

This compound, with the chemical name 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}-sulfanyl)acetamide, has been widely utilized as a pharmacological tool to investigate the roles of the A2BAR.[1] It is recognized as a high-affinity agonist for the A2BAR.[2] However, its functional activity can be complex, exhibiting partial agonism depending on the cell type and receptor expression levels.[1][3] This guide synthesizes the key in vitro data for this compound to provide a clear understanding of its pharmacological profile.

Pharmacological Profile of this compound

Binding Affinity and Potency

This compound demonstrates high affinity and potency for the A2BAR across various species. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Potency (EC50) of this compound at the A2B Adenosine Receptor

Cell Line/SystemAssaySpeciesEC50 ValueReference
CHO cells expressing human A2BARReceptor ActivationHuman3 nM[2]
HEK293 cells expressing mouse A2BARcAMP ProductionMouse2.83 nM[4]
T24 cellsAgonist EffectHuman93 - 127 nM[2]
HEK293 cells (endogenous A2BAR)cAMP AccumulationHuman242 nM[3]
HEK293 cells (overexpressing A2BAR)cAMP AccumulationHuman6.1 nM[3]

Table 2: Binding Affinity (Ki) of this compound at the A2B Adenosine Receptor

SpeciesKi ValueReference
Mouse750 nM[2][5]
Rabbit340 nM[2][5]
Dog330 nM[2][5]
Selectivity Profile

This compound exhibits significant selectivity for the A2BAR over other adenosine receptor subtypes.

Table 3: Selectivity of this compound at Adenosine Receptor Subtypes

Receptor SubtypeCell LineAssayEC50 ValueReference
A1CHO cells expressing human A1 ARReceptor Activation>10,000 nM[2]
A2ACHO cells expressing human A2A ARReceptor Activation>10,000 nM[2]
A3-->10 µM[6]

Signaling Pathways Modulated by this compound

Activation of the A2BAR by this compound initiates downstream signaling cascades, primarily through the Gs and Gi/o proteins.

Gs-Mediated Adenylyl Cyclase Activation

The canonical signaling pathway for the A2BAR involves the activation of adenylyl cyclase via the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[7]

Gs_Signaling cluster_membrane Cell Membrane BAY606583 This compound A2BAR A2B Receptor BAY606583->A2BAR Gs Gs Protein A2BAR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Activation

Caption: A2BAR activation by this compound stimulates the Gs protein, leading to cAMP production.

Gi/o-Mediated ERK Phosphorylation

This compound has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) through a pertussis toxin-sensitive pathway, indicating the involvement of Gi/o proteins.[8] This signaling is independent of the cAMP/PKA pathway.[8]

Gi_Signaling cluster_membrane Cell Membrane BAY606583 This compound A2BAR A2B Receptor BAY606583->A2BAR Gi Gi/o Protein A2BAR->Gi Activation PI3K PI3K Gi->PI3K Activation MEK MEK1/2 PI3K->MEK Activation ERK ERK MEK->ERK Phosphorylation pERK p-ERK

Caption: A2BAR-mediated Gi/o signaling cascade leading to ERK phosphorylation.

Experimental Protocols

Cell Culture
  • CHO-K1 and HEK293 Cells: These cells are typically cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] For stable transfection, a selection antibiotic such as G418 (0.2 mg/mL) is added to the culture medium.[1]

  • Jurkat T Cells: These cells are cultured in RPMI 1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

cAMP_Workflow Start Seed cells in assay plates Step1 Incubate with phosphodiesterase inhibitor (e.g., rolipram) Start->Step1 Step2 Add this compound at varying concentrations Step1->Step2 Step3 Incubate for a defined period (e.g., 10-30 min) Step2->Step3 Step4 Lyse cells and measure cAMP levels (e.g., ELISA, HTRF) Step3->Step4 End Analyze data and determine EC50 Step4->End

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Protocol:

  • Seed cells (e.g., CHO-A2BAR or HEK293) into 96-well plates and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 µM rolipram) for 20 minutes at 37°C to prevent cAMP degradation.[8]

  • Add varying concentrations of this compound to the wells.

  • Incubate for 10-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or GloSensor™).[9]

  • Plot the concentration-response curve and determine the EC50 value using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK as a measure of Gi/o pathway activation.

Detailed Protocol:

  • Culture cells to ~70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Treat the cells with varying concentrations of this compound for 5-15 minutes.

  • To investigate pathway components, pre-treat with inhibitors such as pertussis toxin (100 ng/mL, overnight), wortmannin (PI3K inhibitor, 100 nM, 20 min), or PD 98059 (MEK1/2 inhibitor, 20 µM, 20 min) before adding this compound.[8]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK and total ERK.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities and normalize phospho-ERK to total ERK.

Partial Agonism and Receptor Expression Levels

The efficacy of this compound can vary depending on the expression level of the A2BAR. In cells with endogenous or low expression levels, this compound may act as a partial agonist.[1][3] In contrast, in cells overexpressing the receptor, it can behave as a full agonist.[3] This is an important consideration when interpreting experimental results. Furthermore, at high concentrations of the endogenous agonist adenosine, this compound can act as an antagonist.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the A2B adenosine receptor. Its high potency and selectivity make it suitable for a wide range of in vitro applications. However, researchers should be mindful of its potential for partial agonism, which is influenced by the cellular context, particularly the receptor expression level. The experimental protocols and data provided in this guide serve as a foundation for the design and interpretation of future studies investigating the role of the A2BAR in health and disease. Recent studies have also suggested that this compound may have off-target effects independent of the A2B receptor, which should be considered in the interpretation of experimental outcomes.[10]

References

Methodological & Application

Application Notes and Protocols for BAY 60-6583 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY 60-6583, a potent and selective agonist for the adenosine A2B receptor (A2BAR), in various mouse models. The information is intended to guide researchers in designing and conducting experiments involving this compound.

Introduction

This compound is a non-purine compound that acts as a selective agonist for the adenosine A2B receptor.[1] It has demonstrated a range of physiological effects in animal models, including cardioprotective, anti-inflammatory, and potentially anti-cancer activities, although some studies also indicate a pro-tumorigenic role in certain contexts.[2][3][4] Its utility in preclinical research is significant for investigating the therapeutic potential of A2BAR activation.

Mechanism of Action

This compound selectively binds to and activates the A2B adenosine receptor.[3] This G-protein coupled receptor is known to couple to Gs and Gi proteins, influencing downstream signaling cascades. Activation of A2BAR can lead to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and the transcription factor CREB.[4] Additionally, the PI3K/Akt signaling pathway can be modulated.[2][4] Interestingly, some research suggests that this compound may also exert effects independent of the A2B receptor, as observed in studies with CAR-T cells.[5][6]

Signaling Pathway Diagram

BAY_60_6583_Signaling_Pathway cluster_cell Cell Membrane BAY This compound A2BAR A2B Receptor BAY->A2BAR activates Gs Gs protein A2BAR->Gs couples to PI3K PI3K A2BAR->PI3K activates NFkB NF-κB A2BAR->NFkB inhibits (in some contexts) AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Response Cellular Response (e.g., anti-inflammatory, angiogenesis) CREB->Response Akt Akt PI3K->Akt activates Akt->Response NFkB->Response

Caption: A2B receptor signaling cascade initiated by this compound.

Data Presentation: Dosage in Mouse Models

The following table summarizes the dosages of this compound used in various mouse models as reported in the literature.

Mouse ModelDosageAdministration RouteKey Findings
Liver Ischemia/Reperfusion Injury0.25 mg/25 g mouseIntravenous (i.v.)Marked reduction in liver injury and inflammation.[7]
LPS-Induced Lung Injury2 mg/kgIntraperitoneal (i.p.)Attenuated lung inflammation and pulmonary edema in wild-type mice, but not in A2BAR knockout mice.[2][8]
Ventilator-Induced Lung Injury (VILI)2 mg/kgIntraperitoneal (i.p.)Improved survival and reduced albumin leakage.[8]
Hypoxia-Induced Vascular Leak80 µg/kgIntraperitoneal (i.p.)Profound reduction of hypoxia-associated vascular leakage.[9]
Xenograft Tumor Model (with CAR-T cells)20 µ g/mouse/day Intravenous (i.v.)Enhanced anti-tumor activity of CAR-T cells.[5]
Melanoma ModelNot specifiedNot specifiedIncreased tumor growth.[4]
Hyperlipidemia2 µg/g mouse (every 3rd day for 12 wks)Intraperitoneal (i.p.)Study investigated the role of A2B adenosine receptor in hyperlipidemia and atherosclerosis.[10]

Experimental Protocols

Protocol 1: Acute Lung Injury Model

This protocol is adapted from studies on ventilator-induced and LPS-induced lung injury.[8]

1. Animal Model:

  • Wild-type C57BL/6J mice or A2BAR knockout (A2BAR-/-) mice.

2. Preparation of this compound:

  • For in vivo use, prepare a stock solution in a suitable solvent like DMSO.[1]

  • Further dilute the stock solution in a vehicle appropriate for intraperitoneal injection (e.g., saline or a formulation with PEG300 and Tween80). A fresh working solution is recommended for each experiment.[1][2]

3. Administration:

  • Administer this compound at a dose of 2 mg/kg via intraperitoneal injection 30 minutes prior to the induction of lung injury (either by mechanical ventilation or LPS inhalation).[8]

4. Induction of Lung Injury:

  • VILI: Anesthetize mice and initiate mechanical ventilation with high inspiratory pressures.[8]

  • LPS-induced ALI: Expose mice to aerosolized lipopolysaccharide (LPS).[8]

5. Assessment of Outcomes:

  • Measure survival rates.

  • Collect bronchoalveolar lavage (BAL) fluid to assess albumin concentration (as a marker of vascular leakage) and inflammatory cell counts.

  • Homogenize lung tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration).[8]

  • Assess gas exchange.[8]

Experimental Workflow: Acute Lung Injury Study

VILI_Workflow Start Select Mouse Strain (e.g., C57BL/6) Prep Prepare this compound (2 mg/kg in vehicle) Start->Prep Admin Administer this compound (i.p.) 30 min before injury Prep->Admin Injury Induce Lung Injury (VILI or LPS) Admin->Injury Monitor Monitor Survival & Physiological Parameters Injury->Monitor Collect Collect Samples (BAL fluid, lung tissue) Monitor->Collect Analyze Analyze Outcomes (Inflammation, Edema) Collect->Analyze End Data Interpretation Analyze->End

Caption: Workflow for studying this compound in a mouse model of acute lung injury.

Protocol 2: CAR-T Cell Therapy in a Xenograft Tumor Model

This protocol is based on a study investigating the enhancement of CAR-T cell function.[5][6]

1. Animal Model:

  • Immunodeficient mice (e.g., NPSG mice) to allow for the engraftment of human cells.[5]

2. Tumor Inoculation:

  • Subcutaneously inject luciferase-expressing human tumor cells (e.g., MDA-MB-453) into the mice.[5]

  • Allow tumors to grow to a specified size (e.g., 100-150 mm³).

3. CAR-T Cell and Drug Administration:

  • On day 0 (after tumors are established), intravenously inject anti-tumor CAR-T cells.[5]

  • Beginning on the same day, administer 20 µg of this compound intravenously on a daily basis.[5] A vehicle control group should be included.

4. Monitoring and Assessment:

  • Monitor mouse body weight for signs of toxicity.[5]

  • Measure tumor volume regularly using a digital caliper.[5]

  • If using luciferase-expressing tumor cells, tumor burden can also be monitored via bioluminescence imaging.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess T-cell infiltration).

Logical Relationship: CAR-T Cell Enhancement

CAR_T_Logic cluster_treatment Treatment Components cluster_effects Observed Effects CART CAR-T Cells TumorSupp Stronger Tumor Suppression CART->TumorSupp induces BAY This compound (20 µg/day) Cytokine Increased Cytokine Production (GM-CSF, IFN-γ, TNF-α) BAY->Cytokine enhances BAY->TumorSupp enhances Cytokine->TumorSupp contributes to

Caption: Logical diagram of this compound enhancing CAR-T cell anti-tumor effects.

Concluding Remarks

The dosage and effects of this compound in mouse models are highly dependent on the specific disease context and experimental design. The protocols and data presented here serve as a guide for initiating studies with this compound. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and endpoints. Careful consideration of the administration route and timing is also critical for achieving desired outcomes.

References

Application Notes and Protocols: Utilizing BAY 60-6583 in Myocardial Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor that becomes activated under conditions of cellular stress and injury, such as myocardial ischemia.[1] It displays high selectivity for the A2B receptor, with an EC50 of approximately 3 nM, compared to over 10,000 nM for A1 and A2A receptors.[2][3] Due to its ability to elicit protective cellular responses, this compound has been identified as a valuable pharmacological tool for investigating cardioprotective mechanisms and as a potential therapeutic agent for reducing myocardial ischemia-reperfusion (I/R) injury.[1][2] These notes provide an overview of its mechanism, applications, and detailed protocols for its use in preclinical myocardial ischemia models.

Mechanism of Action: Cardioprotection via A2BAR Activation

The cardioprotective effects of this compound are primarily mediated through the activation of the A2BAR on various cell types, including immune cells and potentially cardiomyocytes.[4][5] The dominant signaling pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt.[4][6] This cascade initiates a powerful anti-inflammatory response.

Key mechanistic actions include:

  • Modulation of Macrophage Polarization: this compound promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, which is crucial for tissue repair.[4][6][7][8]

  • Reduction of Inflammatory Infiltrate: It significantly decreases the infiltration of pro-inflammatory M1 macrophages and neutrophils into the reperfused myocardial tissue.[4][6]

  • Upregulation of Anti-Inflammatory Cytokines: The PI3K/Akt pathway activation in splenic leukocytes leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which contributes to the reduction of cardiac injury.[5][9]

  • Autophagy and ER Stress Regulation: Recent studies suggest that A2BAR activation can also protect cardiomyocytes by mitigating impaired autophagic flux and reducing excessive endoplasmic reticulum (ERS) stress through a cAMP/PKA-dependent pathway.[10]

BAY606583_Signaling_Pathway cluster_0 This compound Administration cluster_1 Cellular Response cluster_2 Immunomodulation cluster_3 Outcome BAY This compound A2BR Adenosine A2B Receptor (A2BAR) BAY->A2BR Binds & Activates PI3K PI3K Activation A2BR->PI3K AKT Akt Phosphorylation PI3K->AKT M2 M2 Macrophage Differentiation ↑ AKT->M2 M1 M1 Macrophage Infiltration ↓ AKT->M1 Neutrophil Neutrophil Infiltration ↓ AKT->Neutrophil IL10 IL-10 Production ↑ AKT->IL10 Inflammation Reduced Inflammation M2->Inflammation M1->Inflammation Neutrophil->Inflammation IL10->Inflammation Protection Myocardial Protection (Reduced Infarct Size) Inflammation->Protection

Caption: Signaling pathway of this compound in cardioprotection.

Application Notes

This compound has been successfully used to reduce infarct size in various preclinical models of myocardial ischemia. Administration can be effective both prior to ischemia (preconditioning) and just before reperfusion (postconditioning).[3][4] The choice of animal model, dosage, and timing of administration are critical for achieving optimal cardioprotective effects.

Quantitative Data Summary

The following table summarizes key quantitative data from studies using this compound in myocardial ischemia models.

Animal ModelDosage & RouteAdministration TimingIschemia/ReperfusionKey OutcomeReference(s)
Mouse (C57BL/6)100 µg/kg, IV15 min before ischemia40 min / 60 minInfarct size reduced from 49.6% to 21.0%[4]
Mouse (C57BL/6)10 µg/kg, IA40 min before ischemia60 min / 120 minSignificant attenuation of infarct size[11][12]
Rabbit 100 µg/kg, IV5 min before reperfusion, repeated 15 min post-reperfusion30 min / 3 hInfarct size reduced from 40.2% to 9.9%[2][3]
Rat 1.0 mg/kg, IV10 min before ischemia30 min / 2 hInfarct size reduced from 61.9% to 46.4%[13][14]

IV: Intravenous; IA: Intra-arterial

Experimental Protocols

Accurate and reproducible protocols are essential for studying the effects of this compound. Below are detailed methodologies for common in vivo and ex vivo models.

Protocol 1: In Vivo Mouse Model of Myocardial Ischemia-Reperfusion

This protocol describes the temporary ligation of the left anterior descending (LAD) coronary artery in mice to induce a reproducible myocardial infarction.

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_reperfusion Reperfusion & Analysis A 1. Animal Acclimatization B 2. Prepare this compound Solution A->B C 3. Anesthesia & Intubation B->C D 4. Administer Vehicle or This compound (e.g., IV) C->D E 5. Left Thoracotomy D->E F 6. Ligate LAD Artery (Begin Ischemia) E->F G 7. Remove Ligature (Begin Reperfusion) F->G H 8. Close Thorax & Recover Animal G->H I 9. Harvest Heart at Endpoint H->I J 10. Analyze Outcomes (TTC Staining, Western Blot, etc.) I->J

Caption: Workflow for in vivo myocardial ischemia-reperfusion model.

A. Materials and Reagents:

  • Animals: C57BL/6 mice (9-13 weeks old)[4].

  • This compound: Solubilized in a suitable vehicle (e.g., DMSO, then diluted in saline). Solubility in DMSO is up to 100 mM.

  • Anesthetics: As per approved institutional protocols (e.g., ketamine/xylazine or isoflurane).

  • Surgical Equipment: Surgical microscope, ventilator, thermal pad, micro-surgical tools, sutures (e.g., 7-0 silk), PE-60 tubing[5].

  • Analysis Reagents: 1% Triphenyltetrazolium chloride (TTC) solution, Evans Blue dye, formalin, buffers for protein extraction.

B. Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in sterile saline to the final desired concentration (e.g., for a 100 µg/kg dose in a 25g mouse, prepare a solution for a 100-200 µL injection volume).

  • Anesthesia and Ventilation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

  • Drug Administration: Administer the prepared this compound solution or vehicle control via the desired route (e.g., intravenous injection into the tail vein) 15 minutes prior to inducing ischemia[4].

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully identify the LAD coronary artery.

  • Ischemia Induction: Pass a 7-0 silk suture underneath the LAD artery approximately 1 mm from the left auricle. Tie the suture against a small piece of PE tubing to occlude the artery. Successful occlusion is confirmed by the blanching of the anterior ventricular wall. This begins the ischemic period (e.g., 40 minutes)[4][5].

  • Reperfusion: After the ischemic period, cut the suture and remove the PE tubing to allow blood flow to resume. This marks the beginning of reperfusion (e.g., 60 minutes)[4][5].

  • Closure and Recovery: Close the chest cavity and allow the animal to recover from anesthesia.

  • Infarct Size Analysis (at experimental endpoint):

    • Re-anesthetize the mouse and re-occlude the LAD at the same location.

    • Inject Evans Blue dye via the aorta or jugular vein to delineate the non-ischemic area (Area At Risk, AAR, will remain unstained).

    • Excise the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C. Viable tissue will stain red, while the infarcted tissue will remain pale white.

    • Image the slices and quantify the infarct size as a percentage of the AAR.

Protocol 2: Ex Vivo Isolated Langendorff-Perfused Heart Model

This model allows for the study of direct cardiac effects of this compound, independent of systemic and neural influences.

A. Materials and Reagents:

  • Animals: Sprague-Dawley rats or C57BL/6 mice[15][16].

  • This compound: Prepared as in Protocol 1.

  • Perfusion Buffer: Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.

  • Equipment: Langendorff apparatus, peristaltic pump, pressure transducer, data acquisition system.

  • Analysis Reagents: TTC solution.

B. Procedure:

  • Heart Isolation: Anesthetize the animal and administer heparin. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta onto the cannula of the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. Monitor functional parameters like Left Ventricular Developed Pressure (LVDP) and heart rate.

  • Drug Administration: Introduce this compound (e.g., 200 nM final concentration) into the perfusion buffer for a set period (e.g., 10 minutes) before ischemia[16].

  • Global Ischemia: Stop the perfusion to induce global ischemia for a defined duration (e.g., 30 minutes)[16].

  • Reperfusion: Resume perfusion for the reperfusion period (e.g., 60 minutes). The drug can be re-introduced during the initial minutes of reperfusion if the protocol requires[16].

  • Functional Assessment: Continuously record cardiac function (LVDP, heart rate) throughout the experiment.

  • Infarct Size Analysis: At the end of reperfusion, dismount the heart, slice it, and perform TTC staining as described in Protocol 1 to determine infarct size.

References

Application Notes and Protocols: BAY 60-6583 for Acute Lung Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR), with an EC50 of 3 nM for the human A2B receptor.[1][2] It displays high selectivity over A1, A2A, and A3 adenosine receptors.[1][2] In the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), this compound has emerged as a significant research tool and potential therapeutic agent. Its mechanism of action centers on the activation of A2BAR, which is upregulated during inflammatory and hypoxic conditions characteristic of ALI.[3][4] Activation of A2BAR by this compound initiates signaling cascades that collectively dampen excessive inflammation, reduce pulmonary edema, and protect the alveolar-capillary barrier.[5][6][7][8][9][10] These protective effects are mediated, in part, through the elevation of intracellular cyclic AMP (cAMP), increased production of the anti-inflammatory cytokine IL-10, and enhanced alveolar fluid clearance.[5][11][12]

Research has demonstrated the efficacy of this compound in various preclinical models of ALI, including those induced by lipopolysaccharide (LPS), mechanical ventilation (VILI), bleomycin, and hypoxia.[5][11][13][14][15] Studies using A2BAR knockout mice have confirmed that the protective effects of this compound are specifically mediated through this receptor.[1][5][13] The compound has shown efficacy when administered both systemically (intraperitoneally) and locally (aerosolized/inhaled), with the latter approach offering targeted delivery to alveolar epithelial cells, which play a crucial role in A2BAR-mediated lung protection.[6][8][16][17]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Murine Models of Acute Lung Injury
ALI ModelSpecies (Strain)This compound Dose & RouteKey Findings & Quantitative DataReference(s)
LPS-Induced ALIMouse (C57BL/6)2 mg/kg, Intraperitoneal (i.p.)Attenuated lung inflammation and pulmonary edema.[3] Significantly decreased LPS-induced increases in IL-6 levels.[1][1][3]
Ventilator-Induced Lung Injury (VILI)Mouse (C57BL/6)2 mg/kg, i.p.Significantly improved survival and reduced albumin leakage. Attenuated pulmonary inflammation, increased pulmonary IL-10 levels, and improved gas exchange.[5][12][18][5][12][18]
LPS + VILI ("Two-Hit" Model)Mouse (C57/B6)1 mg/kg, AerosolizedAttenuated pulmonary edema, improved histologic lung injury, dampened lung inflammation, and improved alveolar fluid clearance.[16][16]
Bleomycin-Induced ALIMouse500 µg/kg, i.p. dailyProtected from ALI by reducing vascular leakage (558.6 ± 50.4 vs. 379.9 ± 70.4), total BALF cells (17.9 ± 1.8 to 13.4 ± 1.4 e4), and neutrophil infiltration (6.42 ± 0.25 vs. 3.94 ± 0.29).[14][15][14][15]
Hypoxia-Induced Vascular LeakageMouse80 µg/kg, i.p.Significantly attenuated hypoxia-induced pulmonary edema.[19][19]
Table 2: Receptor Selectivity and Potency of this compound
ReceptorSpeciesAssay TypeValue (EC50 / Ki)Reference(s)
A2B Adenosine ReceptorHumanReceptor Activation (cAMP)3 nM (EC50)[1]
A2B Adenosine ReceptorMurineReceptor Activation (cAMP)2.83 nM (EC50)[2]
A1 Adenosine ReceptorHumanReceptor Activation (cAMP)>10,000 nM (EC50)[1]
A2A Adenosine ReceptorHumanReceptor Activation (cAMP)>10,000 nM (EC50)[1]
A2B Adenosine ReceptorMouseBinding Affinity750 nM (Ki)[1]
A2B Adenosine ReceptorRabbitBinding Affinity340 nM (Ki)[1]
A2B Adenosine ReceptorDogBinding Affinity330 nM (Ki)[1]

Signaling Pathways and Experimental Workflows

BAY606583_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome Protective Effects in ALI A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates BAY This compound BAY->A2BAR binds & activates PKA PKA cAMP->PKA activates NFkB_inhibit Inhibition of NF-κB Pathway PKA->NFkB_inhibit IL10 ↑ IL-10 Production PKA->IL10 AFC ↑ Alveolar Fluid Clearance (ENaC) PKA->AFC Inflammation ↓ Inflammation (TNF-α, IL-6, MPO) NFkB_inhibit->Inflammation IL10->Inflammation Edema ↓ Pulmonary Edema & Vascular Leak AFC->Edema

Caption: Signaling pathway of this compound in acute lung injury.

LPS_ALI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal C57BL/6 Mice groups Control Group (Vehicle) Treatment Group (this compound) animal->groups pretreatment 1. Pre-treatment (i.p. or aerosol) This compound or Vehicle induction 2. ALI Induction Intratracheal or Inhaled LPS pretreatment->induction monitoring 3. Monitoring Period (e.g., 24 hours) induction->monitoring collection 4. Sample Collection BAL Fluid, Lung Tissue, Blood monitoring->collection assays 5. Outcome Measurement - Albumin (Edema) - Cell Counts (Inflammation) - MPO Assay (Neutrophils) - Cytokine ELISA (TNF-α, IL-6) - Histology collection->assays

Caption: Experimental workflow for LPS-induced ALI model.

Experimental Protocols

Protocol 1: LPS-Induced Acute Lung Injury Model in Mice

This protocol describes the induction of ALI using lipopolysaccharide (LPS) to study the effects of this compound.

1. Materials:

  • This compound (MedChemExpress or equivalent)

  • Vehicle (e.g., sterile saline, DMSO, or as recommended by the manufacturer)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • C57BL/6 mice (8-12 weeks old)

  • Intratracheal instillation device or nebulizer/aerosol chamber

2. Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., Sham + Vehicle, LPS + Vehicle, LPS + this compound). A minimum of n=6 per group is recommended.[5][12]

  • This compound Administration:

    • Intraperitoneal (i.p.) Injection: Prepare a stock solution of this compound. Dilute to the final concentration for a dose of 2 mg/kg.[1][5][12] Administer via i.p. injection 30 minutes prior to LPS challenge.[12]

    • Aerosol Administration: For aerosolized delivery, use a nebulizer connected to an exposure chamber. Administer this compound at a dose of 1 mg/kg.[16]

  • ALI Induction:

    • Anesthetize the mice.

    • Intratracheal Instillation: Expose the trachea via a small incision. Using a specialized catheter, instill LPS (typically 1-5 mg/kg) in a small volume (e.g., 50 µL) of sterile saline directly into the lungs.

    • Inhalation: Alternatively, place mice in an aerosol chamber and expose them to nebulized LPS for a defined period (e.g., 30 minutes).[5]

  • Monitoring: Return mice to their cages and monitor for signs of distress. The typical experimental endpoint is 24 hours post-LPS administration.[5][18]

  • Sample Collection:

    • At the endpoint, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid (BALF).

    • Collect lung tissue for histology, wet/dry ratio analysis, and homogenization.

    • Collect blood via cardiac puncture for serum analysis.

7. Outcome Analysis:

  • Pulmonary Edema: Measure total protein or albumin concentration in the BALF using a BCA assay or ELISA.[5][12][16] Calculate the lung wet-to-dry weight ratio.[18]

  • Inflammation: Perform total and differential cell counts on BALF cytospins to quantify neutrophils and other inflammatory cells.[13]

  • Neutrophil Infiltration: Measure myeloperoxidase (MPO) activity in lung tissue homogenates using a spectrophotometric assay.[5][16]

  • Cytokine Levels: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in BALF or lung homogenates using ELISA kits.[1][5][12]

  • Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury scores based on edema, inflammation, and alveolar damage.[16]

Protocol 2: Ventilator-Induced Lung Injury (VILI) Model in Mice

This protocol details the induction of ALI via injurious mechanical ventilation.

1. Materials:

  • Same as Protocol 1, plus:

  • Small animal ventilator

  • Tracheostomy tubes/cannulas

  • Surgical instruments for tracheostomy

2. Procedure:

  • Animal Preparation and Drug Administration: Follow steps 1-3 from Protocol 1. Administer this compound (e.g., 2 mg/kg, i.p.) 30 minutes prior to initiating ventilation.[5][12]

  • Surgical Procedure:

    • Anesthetize the mouse and place it in a supine position.

    • Perform a tracheostomy by making a midline cervical incision and inserting a cannula into the trachea.

  • Mechanical Ventilation:

    • Connect the mouse to a small animal ventilator.

    • Initiate injurious mechanical ventilation. A common setting is high tidal volume or high inspiratory pressure (e.g., 35-45 mbar or cmH2O) with 100% inspired oxygen and no or low positive end-expiratory pressure (PEEP).[5][12][16]

    • Ventilate for a defined period, typically 180 minutes.[12][16]

  • Monitoring and Sample Collection:

    • Throughout ventilation, monitor vital signs.

    • Arterial blood gas analysis can be performed to assess gas exchange (PaO2/FiO2 ratio).[12]

    • At the end of the ventilation period, follow step 6 from Protocol 1 for sample collection.

5. Outcome Analysis:

  • Follow step 7 from Protocol 1. Key parameters in VILI models include survival, BALF albumin, lung wet/dry ratio, MPO activity, and cytokine levels.[5][12][18]

Conclusion

This compound is an invaluable tool for investigating the role of the A2B adenosine receptor in the pathophysiology of acute lung injury. Its demonstrated efficacy in reducing inflammation and edema across multiple preclinical models highlights the therapeutic potential of targeting the A2BAR pathway. The protocols and data provided herein offer a comprehensive resource for researchers aiming to utilize this compound in their studies of ALI, facilitating standardized and reproducible experimental designs. Careful consideration of the specific ALI model, drug administration route, and relevant outcome measures is critical for elucidating the precise mechanisms of A2BAR-mediated lung protection.

References

Application Notes: BAY 60-6583 in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY 60-6583 is a potent and selective partial agonist for the A2B adenosine receptor (A2BAR).[1] Adenosine, a signaling nucleoside, plays a critical role in various physiological and pathological processes, including angiogenesis. Its effects are mediated by four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is activated under conditions of high adenosine concentration, such as hypoxia and inflammation, which are often associated with tumor growth and neovascularization.[2] Activation of the A2BAR by this compound has been shown to stimulate the production of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), from various cell types, including human microvascular endothelial cells (HMEC-1).[2][3] These notes provide an overview of the application of this compound in common angiogenesis assays, including quantitative data and detailed experimental protocols.

Mechanism of Action in Angiogenesis

This compound exerts its pro-angiogenic effects primarily through the activation of the A2B adenosine receptor. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. The pathway often involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like CREB, leading to the upregulation of pro-angiogenic genes such as VEGF.[3] Additionally, A2BAR activation can engage the MAPK/ERK signaling pathway, further contributing to cell proliferation and migration.[3][4]

BAY606583_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2B Receptor GPCR G-Protein (Gs) A2BAR->GPCR Activates ERK MAPK/ERK A2BAR->ERK Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis Promotes VEGF_IL8 VEGF, IL-8 Gene Transcription CREB->VEGF_IL8 Promotes VEGF_IL8->Angiogenesis Induces BAY This compound BAY->A2BAR Binds

Caption: Signaling pathway of this compound in promoting angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: Receptor Binding and Activation

Parameter Species/Cell Line Value Reference
EC50 (A2BAR) Recombinant Human (CHO cells) 3 nM [1]
EC50 (A2BAR) Murine 2.83 nM
EC50 (cAMP assay) HEK293 (endogenous A2BAR) 242 nM [3]
EC50 (cAMP assay) HEK293 (overexpressed A2BAR) 6.1 nM [3]
EC50 (pERK) A549 cells 114.8 ± 24.5 nM [4]
Ki (A2BAR) Mouse 750 nM [1]
Ki (A2BAR) Rabbit 340 nM [1]

| Ki (A2BAR) | Dog | 330 nM |[1] |

Table 2: In Vitro Angiogenesis-Related Assays

Assay Cell Line Concentration Effect Reference
Proliferation MDA-MB-231 1 µM Increased [3H]-thymidine incorporation [2]
Migration MDA-MB-231 1 µM Increased migratory response [2]
Proliferation A549 50-100 nM Slight increase in cell number [4]
Endothelial Barrier HMEC-1 (Hypoxic) Dose-dependent Reduction in paracellular flux rates [5][6]
Colony Formation 769-P, Caki-1 (RCC) 10 nM Rescued antagonist-induced growth inhibition [7]

| Wound Healing | 769-P, Caki-1 (RCC) | 10 nM | Reversed antagonist-induced migration inhibition |[7] |

Table 3: In Vivo and Ex Vivo Studies

Model Assay Dosage / Concentration Effect Reference
Mouse Model Hypoxia-induced vascular leak 80 µg/kg (IP) Attenuated pulmonary edema and vascular leakage [5][6]
Mouse Aortic Ring Vasorelaxation 10⁻¹¹ - 10⁻⁵ M Produced relaxation in both WT and A2A KO aorta [8][9]
Mouse Model Myocardial Ischemia 100 µg/kg (IV) Reduces infarct size

| Mouse AGM Explant | CFU-C Assay | Not specified | Increased multipotent progenitors |[10] |

Experimental Protocols

The following are detailed protocols for common angiogenesis assays utilizing this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in response to angiogenic stimuli.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells (e.g., SVEC4-10)[11]

  • Endothelial Basal Medium (EBM-2) with supplements

  • Fetal Bovine Serum (FBS)

  • Matrigel® Basement Membrane Matrix

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM (for visualization)

  • 96-well plates

Protocol:

  • Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.[12]

  • Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[12]

  • Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in EBM-2 containing 2% FBS.

  • Cell Seeding: Prepare a cell suspension of 1-2 x 10⁵ cells/mL. Add 100 µL of the cell suspension (1-2 x 10⁴ cells) to each Matrigel-coated well.[11]

  • Treatment: Prepare working solutions of this compound in the culture medium. Common final concentrations range from 10 nM to 1 µM. Add the desired concentration of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.[11][12]

  • Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.[12]

  • Imaging and Analysis: Capture images of the tube networks using a fluorescence microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.

Scratch (Wound Healing) Migration Assay

This assay measures two-dimensional cell migration.

Materials:

  • Endothelial cells (e.g., SVEC4-10)[11]

  • Complete growth medium and serum-free medium

  • This compound (stock solution in DMSO)

  • 24-well plates

  • p200 pipette tip or sterile cell scraper

Protocol:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.

  • Starvation (Optional): To minimize proliferation, you may switch to a serum-free or low-serum medium for 8-12 hours before the scratch.

  • Creating the Wound: Use a sterile p200 pipette tip to create a straight, uniform scratch across the center of the monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing the desired concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control.[11]

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well. This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Imaging (Final Time): After a set time (e.g., 6-24 hours), capture images of the same locations as in step 6.[11]

  • Analysis: Measure the width of the scratch at time 0 and the final time point. The migration rate can be calculated as the difference in wound area or width over time, often expressed as a percentage of wound closure.[11]

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, retaining the native cellular environment.

Materials:

  • Thoracic aorta from a mouse or rat

  • Krebs-Henseleit buffer or serum-free endothelial growth medium[8][13]

  • Type I Collagen or Matrigel®[13]

  • This compound (stock solution in DMSO)

  • 48-well plates

  • Surgical instruments

Protocol:

  • Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions. Place it in a petri dish containing ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Carefully remove periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick cross-sections (rings).[8]

  • Embedding: Place a base layer of collagen or Matrigel® in each well of a 48-well plate and allow it to polymerize. Place one aortic ring in the center of each well. Cover the ring with a second layer of collagen/Matrigel®.[13]

  • Treatment: After the top layer has polymerized, add 300-500 µL of endothelial growth medium containing various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle control.[8][9]

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 7-14 days, changing the medium every 2-3 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. On the final day, quantify the angiogenic response by measuring the length and number of sprouts emanating from the ring.

Experimental Workflow Visualization

Angiogenesis_Assay_Workflow start Start: Prepare Cells & Reagents prep_plate Prepare Assay Plate (e.g., Coat with Matrigel) start->prep_plate seed_cells Seed Endothelial Cells prep_plate->seed_cells add_treatment Add this compound & Controls (Vehicle, Positive) seed_cells->add_treatment incubate Incubate (37°C, 5% CO2, 6-18h) add_treatment->incubate visualize Stain & Visualize (e.g., Calcein AM) incubate->visualize acquire_images Acquire Images (Microscopy) visualize->acquire_images quantify Quantify Angiogenic Response (e.g., Tube Length, Branch Points) acquire_images->quantify analyze Analyze Data & Report Results quantify->analyze

Caption: General workflow for an in vitro angiogenesis assay (e.g., Tube Formation).

References

Application Notes and Protocols: Preparation of BAY 60-6583 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor.[1] It displays high affinity for human A2B receptors with an EC50 value of approximately 3 nM, while showing significantly lower affinity for A1, A2A, and A3 receptors.[2][3] Activation of the A2B receptor is linked to various physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer biology.[2][4] In experimental models, this compound has been shown to be cardioprotective in myocardial ischemia, attenuate lung injury, and modulate immune responses.[2][4][5] Due to its poor solubility in aqueous solutions, a stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[6]

Data Presentation: Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Weight 379.44 g/mol [2]
Molecular Formula C₁₉H₁₇N₅O₂S[2]
Appearance White to light yellow/beige crystalline solid[2][7]
Purity (HPLC) ≥98%[7]
Solubility in DMSO Varies by source: 20 mg/mL to 100 mg/mL (52.7 mM to 263.5 mM). Sonication is often recommended to achieve higher concentrations.[2][3][6][7][8][9][2][3][7][8][9]
EC₅₀ (human A2BAR) 3 nM[2][3][8]
Kᵢ (A2BAR) 750 nM (mouse), 340 nM (rabbit), 330 nM (dog)[2][8]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[2]
Storage (DMSO Stock) 2 years at -80°C, 1 year at -20°C.[2][8][9] It is recommended to aliquot to avoid repeated freeze-thaw cycles.[9][2][8][9]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro and in vivo experiments.

Materials:

  • This compound powder (CAS: 910487-58-0)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture. Hygroscopic DMSO can significantly impact the solubility of the compound.[2][9]

  • Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.79 mg of the compound (Molecular Weight = 379.44 g/mol ). Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 379.44 g/mol = 0.00379 g = 3.79 mg

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. To make a 10 mM solution with 3.79 mg of powder, add 1 mL of DMSO.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[2][8] Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat to prevent degradation. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[9]

  • Store Properly: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][8][9]

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Dilute the stock solution serially in sterile cell culture medium to achieve the desired final concentration for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control for the experiment contains the same final concentration of DMSO as the treatment groups.

  • It is recommended to prepare working solutions fresh for each experiment.[2] Do not store aqueous working solutions for more than one day.[6]

Visualizations

Signaling Pathway of this compound

BAY606583_Signaling BAY606583 This compound A2BAR Adenosine A2B Receptor (A2BAR) BAY606583->A2BAR G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Tx Gene Transcription (e.g., IL-10, Anti-inflammatory genes) CREB->Gene_Tx Promotes

Caption: A2B receptor signaling cascade initiated by this compound.

Experimental Workflow

Experimental_Workflow start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells (e.g., Macrophages, Epithelial Cells) dilute->treat incubate Incubate for Specified Time treat->incubate control Vehicle Control (Medium + DMSO) control->incubate assay Perform Downstream Assay (e.g., ELISA, qPCR, Flow Cytometry) incubate->assay

Caption: General workflow for preparing and using this compound in vitro.

References

Application Notes and Protocols for BAY 60-6583 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BAY 60-6583, a potent and selective agonist for the A2B adenosine receptor (A2BAR), in various preclinical animal models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of A2BAR activation.

Data Presentation: Quantitative Administration Protocols

The following table summarizes the administration routes, dosages, and vehicles for this compound used in a variety of animal studies. This information is critical for ensuring reproducibility and for selecting an appropriate starting point for novel experimental designs.

Animal ModelAdministration RouteDoseFrequencyVehicleStudy Focus
Mouse (WT, A2BAR-/-)Intraperitoneal (i.p.)2 mg/kgPre-treatment-LPS-induced lung injury[1]
Mouse (ApoE KO)Intraperitoneal (i.p.)2 µg/g (2 mg/kg)Every third day for 12 weeks10% ethanol, 50% PEG-400, 40% waterAtherosclerosis[2]
Mouse (C57BL/6J)Intraperitoneal (i.p.)4 mg/kgSingle dose 1.5 or 6 hours post-APAP50% DMSO in PBSAcetaminophen-induced liver injury
RatIntraperitoneal (i.p.)0.1 mg/kgTwice daily for 7 days0.5% DMSO in salineTransient focal brain ischemia[3]
Mouse (C57BL/6)Intraperitoneal (i.p.)80 µg/kgSingle dose-Hypoxia-induced vascular leak[4]
Mouse (SCZ model)Intraperitoneal (i.p.)80 µg/kg/dayEvery 2 days-Schizophrenia (demyelination)[5]
RabbitIntravenous (i.v.)100 mcg/kgSingle dose before reperfusion-Myocardial ischemia[1]
MouseIntravenous (i.v.)0.25 mg/25 g mouse30 minutes before ischemia-Liver ischemia and reperfusion[6]
Mouse (Xenograft)Intravenous (i.v.)20 µ g/mouse Daily-Cancer (CAR T-cell therapy)[7][8]
MouseIntratumoral---Cancer[1]

Experimental Protocols

Intraperitoneal (i.p.) Administration for Acute Lung Injury Model

Objective: To assess the protective effects of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.

Materials:

  • This compound

  • Vehicle (e.g., 50% DMSO in sterile PBS or saline)

  • LPS from Escherichia coli

  • Wild-type (WT) and A2BAR knockout (A2BAR-/-) mice

  • Syringes and needles for i.p. injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to a final concentration that allows for the administration of 2 mg/kg in a suitable injection volume (e.g., 100-200 µL). Ensure the solution is clear and free of precipitates. Prepare a vehicle-only control solution.

  • Animal Groups: Divide mice into at least four groups: WT + Vehicle, WT + this compound, A2BAR-/- + Vehicle, and A2BAR-/- + this compound.

  • Administration: Administer the prepared this compound solution (2 mg/kg) or vehicle via intraperitoneal injection as a pre-treatment before LPS challenge.[1]

  • Induction of Lung Injury: At a specified time after treatment, induce lung injury by administering LPS via an appropriate route (e.g., intratracheal or intraperitoneal).

  • Monitoring and Analysis: Monitor the animals for signs of distress. At the experimental endpoint, collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue) for analysis of inflammatory markers (e.g., IL-6) and lung edema.[1]

Intravenous (i.v.) Administration for Myocardial Ischemia Model

Objective: To evaluate the cardioprotective effects of this compound in a rabbit model of myocardial ischemia-reperfusion injury.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle for intravenous injection

  • Anesthetized rabbits

  • Surgical equipment for inducing myocardial ischemia

  • Syringes and needles for i.v. injection

Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle for intravenous administration at a concentration that allows for a dose of 100 mcg/kg.

  • Animal Preparation: Anesthetize the rabbits and perform surgery to induce myocardial ischemia (e.g., by occluding a coronary artery for a defined period).

  • Administration: Just prior to reperfusion (release of the arterial occlusion), administer a single bolus of this compound (100 mcg/kg) intravenously.[1] A control group should receive a vehicle-only injection.

  • Reperfusion and Monitoring: Allow for a period of reperfusion. Monitor vital signs throughout the procedure.

  • Analysis: At the end of the experiment, euthanize the animals and harvest the hearts to measure the infarct size as a percentage of the area at risk.

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway

Activation of the A2B adenosine receptor by this compound initiates a cascade of intracellular events. The receptor is coupled to both Gs and Gq proteins.[9][10] The Gs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12] The Gq pathway activates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[10] These pathways ultimately modulate various cellular responses, including inflammation and cell proliferation.

A2BAR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BAY_60_6583 This compound A2BAR A2B Adenosine Receptor (A2BAR) BAY_60_6583->A2BAR Gs Gs Protein A2BAR->Gs Gq Gq Protein A2BAR->Gq AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKA->Cellular_Response Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activates Ca_PKC->Cellular_Response Experimental_Workflow Start Study Design & Protocol Development Animal_Acclimation Animal Acclimation & Baseline Measurements Start->Animal_Acclimation Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Disease_Induction Disease Model Induction (if applicable) Grouping->Disease_Induction Preparation Preparation of This compound Formulation Administration Administration of This compound or Vehicle Preparation->Administration Disease_Induction->Administration Monitoring In-life Monitoring & Data Collection Administration->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Ex vivo & in vitro Analysis (Histology, Biomarkers) Endpoint->Analysis Data_Analysis Statistical Analysis & Interpretation Analysis->Data_Analysis End Conclusion & Reporting Data_Analysis->End

References

Application Notes: Calcium Mobilization Assay Using BAY 60-6583

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR).[1][2][3] It is a valuable tool for investigating A2BAR-mediated signaling pathways. While A2BAR is classically known to couple to Gαs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), it can also couple to Gαq/11 family proteins, such as Gα15, to initiate phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.[4]

The efficacy of this compound in inducing a calcium response is highly dependent on the cellular context, particularly the expression level of A2BAR and the availability of appropriate G-protein coupling partners.[4][5][6] In cell systems with low endogenous A2BAR expression, this compound may show weak or no agonist activity in calcium mobilization assays, while in cells overexpressing the receptor, a robust response can be observed.[4][5] This characteristic makes it a useful compound for studying biased agonism and the pleiotropic signaling capabilities of the A2B receptor.

These notes provide a comprehensive protocol for utilizing this compound in a fluorescent-based calcium mobilization assay, a common method for monitoring G-protein-coupled receptor (GPCR) and calcium channel activity.[7]

Signaling Pathway of this compound

This compound acts as an agonist at the A2B adenosine receptor, which can trigger multiple downstream signaling cascades depending on the G-protein it couples with. The diagram below illustrates the primary pathways, including the Gαq-mediated pathway leading to calcium mobilization and the canonical Gαs-mediated pathway that elevates cAMP.

BAY_60_6583_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G-Proteins cluster_cytosol Cytosol A2BAR Adenosine A2B Receptor (A2BAR) Gq Gαq/15 A2BAR->Gq Activates Gs Gαs A2BAR->Gs Activates Gi Gαi/o A2BAR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates AC_inhibit Adenylyl Cyclase (AC) Gi->AC_inhibit Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Induces cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Reduces BAY This compound (Agonist) BAY->A2BAR Binds

Caption: A2BAR signaling pathways activated by this compound.

Quantitative Data for this compound

The pharmacological activity of this compound varies depending on the species, receptor expression level, and assay format. The following table summarizes key quantitative data from published studies.

ParameterSpecies/Cell LineAssay TypeValueReference
EC₅₀ Human A2BAR (recombinant CHO cells)Receptor Activation3 nM[2]
EC₅₀ Murine A2BARReceptor Activation2.83 nM[1]
pEC₅₀ HEK-Gα₁₅ cells (A2BAR overexpressed)Calcium Mobilization6.73 - 6.95[4]
Eₘₐₓ HEK-Gα₁₅ cells (A2BAR overexpressed)Calcium Mobilization27% - 71%[4]
EC₅₀ HEK293 cells (endogenous A2BAR)cAMP Accumulation242 nM[5]
Eₘₐₓ HEK293 cells (endogenous A2BAR)cAMP Accumulation73%[5]
EC₅₀ HEK293 cells (overexpressed A2BAR)cAMP Accumulation6.1 nM[5]
Eₘₐₓ HEK293 cells (overexpressed A2BAR)cAMP Accumulation102%[5]
Kᵢ Mouse A2BARRadioligand Binding750 nM[2]
Kᵢ Rabbit A2BARRadioligand Binding340 nM[2]
Kᵢ Dog A2BARRadioligand Binding330 nM[2]

Note: Efficacy (Eₘₐₓ) values are often reported relative to a full agonist like NECA. The variability in EC₅₀ and Eₘₐₓ highlights the compound's partial agonist nature and its dependence on receptor expression levels.[4][5][6]

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

This protocol describes a homogeneous, no-wash calcium mobilization assay using the fluorescent indicator Fluo-4 AM. It is suitable for 96-well or 384-well microplate formats.

Experimental Workflow

Calcium_Assay_Workflow start Start plate_cells 1. Plate Cells (e.g., 40k-80k cells/well) Incubate overnight start->plate_cells prep_reagents 2. Prepare Reagents - Fluo-4 AM Dye Solution - Compound Plates (this compound) plate_cells->prep_reagents load_dye 3. Load Cells with Fluo-4 AM - Remove media - Add dye solution - Incubate ~1 hr at 37°C prep_reagents->load_dye incubate_rt 4. Incubate at Room Temp ~15-30 minutes load_dye->incubate_rt measure_fluorescence 5. Measure Fluorescence - Place plate in reader - Add this compound - Read Ex/Em = 490/525 nm incubate_rt->measure_fluorescence analyze 6. Analyze Data - Calculate dose-response curves - Determine EC₅₀ measure_fluorescence->analyze end End analyze->end

Caption: General workflow for the Fluo-4 calcium mobilization assay.

Materials and Reagents
  • Fluo-4 AM (Acetoxymethyl ester)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Pluronic® F-127 (optional, aids dye loading)[8]

  • Probenecid (optional, anion-exchange inhibitor)[9]

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)[7]

  • Cell line of interest (e.g., HEK293 cells stably expressing A2BAR and Gα15)

  • This compound

  • Positive control agonist (e.g., ATP or Ionomycin)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with automated injection (Ex/Em ≈ 490/525 nm)

Reagent Preparation
  • Fluo-4 AM Stock Solution (e.g., 1 mM): Dissolve Fluo-4 AM in anhydrous DMSO. For example, add 200 µL of DMSO to a vial of Fluo-4 AM.[7] Store protected from light at -20°C.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store at -20°C.

  • Assay Buffer: Use HHBS. For certain cell types, the addition of Probenecid can prevent the extrusion of the dye.[9]

  • Fluo-4 AM Dye Loading Solution (e.g., 2-5 µM): On the day of the experiment, dilute the Fluo-4 AM stock solution into the Assay Buffer. For example, add 20 µL of 1 mM Fluo-4 AM stock solution into 10 mL of Assay Buffer.[7] If using, add Pluronic F-127 (final concentration ~0.04%) to this solution to aid solubilization.[8] This solution is stable for at least 2 hours at room temperature.[7]

  • Compound Plate: Prepare a separate microplate containing serial dilutions of this compound in Assay Buffer at a concentration that is 2X to 5X the final desired concentration, depending on the injection volume of the plate reader.

Assay Procedure
  • Cell Plating:

    • Adherent Cells: Seed cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. Incubate overnight to allow for cell attachment.

    • Suspension Cells: Use poly-D lysine coated plates and plate 125,000 to 250,000 cells per well.

  • Dye Loading:

    • On the day of the assay, remove the growth medium from the wells.

    • Add 100 µL of the Fluo-4 AM Dye Loading Solution to each well.[7]

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]

  • Calcium Measurement:

    • Program the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][10]

    • Set the reader to record a baseline fluorescence for several seconds before automatically injecting the compound from the compound plate.

    • Continue recording the fluorescence signal for 1-3 minutes post-injection to capture the peak calcium response.

    • Include wells with a positive control (e.g., ATP for cells with purinergic receptors) and a vehicle control (Assay Buffer with DMSO).

Data Analysis and Interpretation
  • The change in fluorescence (ΔF) is typically calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the response by expressing it as a percentage of the maximum response obtained with a saturating concentration of a full agonist or as a percentage of the baseline fluorescence (F/F₀).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Interpreting Results with this compound:

  • A positive calcium response confirms that the cell line expresses A2BARs coupled to the Gαq pathway.

  • The magnitude of the response (Eₘₐₓ) relative to a full agonist will confirm the partial agonist nature of this compound in that specific system.[6]

  • The absence of a calcium signal does not necessarily indicate a lack of A2BAR activity. The receptor may be preferentially coupled to Gαs or Gαi in that cell type.[5][11] In such cases, a cAMP accumulation assay would be a more appropriate method to measure A2BAR activation.[6][12]

References

Troubleshooting & Optimization

Technical Support Center: Interpreting BAY 60-6583 Partial Agonist Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 60-6583, a potent and selective partial agonist of the adenosine A2B receptor (A2BAR).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Observed Antagonistic Effect Instead of Agonism

  • Question: I am using this compound, expecting to see an agonist effect (e.g., increased cAMP), but instead, I am observing an antagonistic effect where it blocks the response to a known A2B agonist like NECA. Why is this happening?

  • Answer: This is a known characteristic of this compound due to its nature as a partial agonist.[1][2] Here are the potential reasons and troubleshooting steps:

    • High Endogenous Agonist Concentration: If your experimental system has high levels of endogenous adenosine, this compound can compete with the full agonist and produce a net antagonistic effect.[2]

      • Troubleshooting Step: Consider adding adenosine deaminase (ADA) to your assay buffer to degrade endogenous adenosine.

    • High Receptor Expression Levels: The efficacy of this compound can be dependent on the A2B receptor expression level in your cell line.[2][3] In systems with very high receptor density and spare receptors, partial agonists can appear more like full agonists. Conversely, in systems with low receptor expression, their partial nature and potential for antagonism are more apparent.

      • Troubleshooting Step: Characterize the A2B receptor expression level in your cell model. If possible, compare results in cells with endogenous expression versus cells overexpressing the receptor.

    • Co-treatment with a Full Agonist: When this compound is co-administered with a full agonist like NECA, it will compete for the receptor binding site and, due to its lower intrinsic efficacy, will reduce the maximal response achievable by the full agonist, thus appearing as an antagonist.[1][4]

      • Troubleshooting Step: To confirm its partial agonist nature, perform a dose-response curve of a full agonist (e.g., NECA) in the presence of a fixed concentration of this compound. You should observe a rightward shift and a decrease in the maximal response of the full agonist.[4]

Issue 2: Inconsistent or Low Efficacy in cAMP Assays

  • Question: I am seeing a very weak or inconsistent increase in cAMP levels with this compound treatment compared to the literature values. What could be the cause?

  • Answer: Several factors can contribute to lower-than-expected efficacy in cAMP accumulation assays.

    • Cell Line and Receptor Density: As mentioned, the maximal effect of this compound is highly dependent on the cell line and its A2B receptor expression level.[3] In cells with low endogenous receptor numbers, the response will be smaller compared to cells overexpressing the receptor.

      • Troubleshooting Step: Use a positive control, such as the full agonist NECA, to determine the maximal cAMP response in your cell system. This will allow you to quantify the relative efficacy of this compound. Also, consider using a cell line with higher or overexpressed A2B receptor levels if a stronger signal is required.

    • Assay Conditions: The sensitivity of your cAMP assay might not be sufficient to detect the partial agonism of this compound, especially at low concentrations.

      • Troubleshooting Step: Ensure your cAMP assay is sensitive enough. Consider using a highly sensitive method like the GloSensor™ cAMP Assay.[5][6][7][8] Also, include a phosphodiesterase (PDE) inhibitor, such as rolipram or IBMX, in your assay buffer to prevent the degradation of cAMP and amplify the signal.

    • Biased Agonism: this compound is a biased agonist, showing a preference for certain signaling pathways over others.[1][9] It may be a potent agonist for the ERK1/2 pathway but a weaker partial agonist for the cAMP pathway in your specific cell type.

      • Troubleshooting Step: Investigate other signaling readouts downstream of the A2B receptor, such as ERK1/2 phosphorylation or calcium mobilization, to get a more complete picture of this compound's activity.

Issue 3: Difficulty in Reproducing In Vivo Effects

  • Question: I am having trouble reproducing the reported in vivo effects of this compound, such as cardioprotection or anti-inflammatory effects. What should I consider?

  • Answer: In vivo experiments introduce a higher level of complexity.

    • Pharmacokinetics and Dosing: The dose, route of administration, and timing of this compound administration are critical. The compound's half-life and metabolism in the animal model will influence its effective concentration at the target tissue.

      • Troubleshooting Step: Carefully review the experimental details of the published studies you are trying to replicate, paying close attention to the dosing regimen.[10][11] Consider performing a pilot study to determine the optimal dose and timing for your specific model.

    • Complex Biological Environment: The in vivo environment contains endogenous adenosine and other signaling molecules that can modulate the effect of this compound. The expression of A2B receptors can also vary between different tissues and cell types.

      • Troubleshooting Step: Measure the levels of endogenous adenosine in your model if possible. Also, confirm the expression of the A2B receptor in your target tissue.

    • Off-Target Effects: While this compound is highly selective for the A2B receptor, at higher concentrations, off-target effects cannot be completely ruled out.[12]

      • Troubleshooting Step: Use a selective A2B receptor antagonist to confirm that the observed in vivo effect is indeed mediated by the A2B receptor.

Frequently Asked Questions (FAQs)

  • Q1: What is a partial agonist and how does it differ from a full agonist?

    • A1: A full agonist binds to a receptor and elicits a maximal biological response. A partial agonist also binds to the receptor but produces a submaximal response, even at saturating concentrations.[13] The intrinsic efficacy of a partial agonist is lower than that of a full agonist.

  • Q2: What is biased agonism and how does it apply to this compound?

    • A2: Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[14] this compound is an ERK1/2-biased agonist, meaning it may more potently activate the ERK1/2 MAPK pathway compared to the cAMP or calcium mobilization pathways in certain cell types.[1][9]

  • Q3: What are the typical EC50 and Ki values for this compound?

    • A3: The reported values can vary depending on the experimental system. See the data tables below for a summary of reported values.

  • Q4: How should I prepare and store this compound?

    • A4: this compound is typically soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at +4°C and stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Q5: Can this compound have off-target effects?

    • A5: While this compound is highly selective for the A2B adenosine receptor over other adenosine receptor subtypes, at high concentrations, the possibility of off-target effects should be considered.[12] It is always good practice to use appropriate controls, such as a selective antagonist, to verify that the observed effect is mediated by the A2B receptor.

Data Presentation

Table 1: Potency (EC50) of this compound in Functional Assays

Cell LineSpeciesAssayEC50 (nM)Reference
CHOMurinecAMP Accumulation2.83[1]
HEK293 (overexpressing)HumancAMP Accumulation6.1[3]
HEK293 (endogenous)HumancAMP Accumulation242[3]
T24HumancAMP Accumulation-[9]

Table 2: Binding Affinity (Ki) of this compound

ReceptorSpeciesRadioligandKi (nM)Reference
A2BMouse-750-
A2BRabbit-340-
A2BDog-330-

Experimental Protocols

Protocol 1: cAMP Accumulation Assay using GloSensor™ Technology

This protocol is adapted from the manufacturer's instructions and relevant publications.[5][6][7][8]

  • Cell Preparation:

    • Seed cells expressing the A2B receptor in a white, opaque-bottom 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO₂.

  • GloSensor™ Reagent Equilibration:

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol in an appropriate assay buffer (e.g., CO₂-independent medium).

    • Remove the cell culture medium and add the GloSensor™ cAMP Reagent-containing buffer to each well.

    • Incubate at room temperature for at least 2 hours to allow the reagent to equilibrate with the cells.

  • Compound Addition:

    • Prepare serial dilutions of this compound and any other test compounds (e.g., NECA as a positive control, an antagonist for verification) in the assay buffer. Include a vehicle control (e.g., DMSO).

    • Add the compounds to the wells.

  • Luminescence Measurement:

    • Measure luminescence using a plate reader. For kinetic studies, take readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes. For endpoint assays, a single reading after a 15-20 minute incubation is sufficient.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Calcium Mobilization Assay using Aequorin

This protocol is a general guideline based on established methods.[15][16][17][18][19]

  • Cell Preparation:

    • Seed cells co-expressing the A2B receptor and aequorin in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Coelenterazine Loading:

    • Prepare a solution of coelenterazine h in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the coelenterazine solution to each well.

    • Incubate the plate in the dark at room temperature for 2-4 hours to allow the cells to take up the coelenterazine.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and positive controls (e.g., a known Gq-coupled receptor agonist or ionomycin) in the assay buffer.

    • Using a luminometer with an injector, inject the compound into the well and immediately begin measuring the light emission. The signal is typically rapid and transient.

  • Data Analysis:

    • The data is often expressed as the peak luminescence intensity or the area under the curve.

    • Normalize the data to the vehicle control and plot against the logarithm of the agonist concentration to determine the EC50.

Mandatory Visualization

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq BAY606583 This compound BAY606583->A2BAR Binds AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->ERK Activates Experimental_Workflow start Start: Characterize this compound Effects dose_response 1. Initial Dose-Response Curve (e.g., cAMP assay) start->dose_response determine_ec50 2. Determine EC50 and Emax dose_response->determine_ec50 compare_full_agonist 3. Compare with Full Agonist (NECA) determine_ec50->compare_full_agonist partial_agonism_test 4. Partial Agonism Test: NECA dose-response + fixed this compound compare_full_agonist->partial_agonism_test biased_agonism_test 5. Biased Agonism Investigation: Measure other signaling pathways (ERK, Ca²⁺) partial_agonism_test->biased_agonism_test in_vivo_test 6. In Vivo / In Situ Experiments biased_agonism_test->in_vivo_test antagonist_control 7. Confirm with Selective Antagonist in_vivo_test->antagonist_control end End: Comprehensive Profile of this compound antagonist_control->end Troubleshooting_Flowchart start Start: Unexpected Result with this compound q_antagonism Observing Antagonism? start->q_antagonism a_endogenous_adenosine Check for high endogenous adenosine. Action: Use adenosine deaminase (ADA). q_antagonism->a_endogenous_adenosine Yes q_low_efficacy Low Efficacy? q_antagonism->q_low_efficacy No a_co_treatment Are you co-treating with a full agonist? Action: This is expected for a partial agonist. a_endogenous_adenosine->a_co_treatment end Problem Identified a_co_treatment->end a_receptor_expression Check A2B receptor expression level. Action: Use a positive control (NECA). q_low_efficacy->a_receptor_expression Yes q_in_vivo_issue In Vivo Issues? q_low_efficacy->q_in_vivo_issue No a_assay_sensitivity Is your assay sensitive enough? Action: Use a PDE inhibitor or a more sensitive assay. a_receptor_expression->a_assay_sensitivity a_biased_agonism Consider biased agonism. Action: Measure other signaling readouts (ERK, Ca²⁺). a_assay_sensitivity->a_biased_agonism a_biased_agonism->end a_pk_pd Review pharmacokinetics and dosing. Action: Optimize dose and timing. q_in_vivo_issue->a_pk_pd Yes q_in_vivo_issue->end No a_antagonist_control Confirm on-target effect. Action: Use a selective A2B antagonist. a_pk_pd->a_antagonist_control a_antagonist_control->end

References

Potential off-target effects of BAY 60-6583

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BAY 60-6583. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a potent and selective partial agonist for the adenosine A2B receptor (A2BR).[1][2][3] It displays high affinity for the A2BR, with reported EC50 values in the low nanomolar range for the human and murine receptors.[1][4] Its selectivity for the A2BR is significant, with much lower affinity for the A1, A2A, and A3 adenosine receptor subtypes, where EC50 values are typically greater than 10 µM.[4]

Q2: Are there known off-target effects for this compound?

A2: Yes, recent evidence suggests that this compound can exert biological effects independent of the adenosine A2B receptor.[5] The most well-documented off-target effects include the enhancement of CAR T-cell function and the modulation of the Akt signaling pathway.[4][5]

Q3: What are the potential off-target proteins that this compound might interact with?

A3: A study utilizing a photo-affinity probe followed by mass spectrometry identified four potential off-target proteins in CAR T-cells: Pyruvate Kinase M (PKM), Talin-1, Plastin-2, and lamina-associated polypeptide 2.[5] Computational docking studies further predicted that PKM and Talin-1 are the most likely interacting partners.[5] However, quantitative binding affinities for these interactions have not yet been published.

Q4: How does this compound affect the Akt signaling pathway?

A4: this compound has been shown to inhibit macrophage colony-stimulating factor (M-CSF)-mediated phosphorylation of Akt in RAW264.7 preosteoclast cells at a concentration of 5 µM.[4] This effect was specific to the Akt pathway, as M-CSF-induced ERK1/2 activation was not affected.[4]

Q5: Could the observed effects of this compound in my experiments be due to off-target interactions?

A5: It is possible, especially if your experimental system lacks the adenosine A2B receptor or if the observed effects are inconsistent with known A2BR signaling pathways. The troubleshooting guide below provides further assistance in dissecting on-target versus off-target effects.

Troubleshooting Guide

Experimental Issue Potential Off-Target Cause Suggested Solutions & Experimental Controls
Unexpected enhancement of T-cell activation, proliferation, or cytokine release, even in A2BR knockout/knockdown cells. This compound may be interacting with alternative targets such as Pyruvate Kinase M (PKM) or Talin-1, leading to A2BR-independent T-cell modulation.[5]1. Confirm A2BR expression: Verify the absence of A2BR in your knockout/knockdown cells via qPCR or Western blot. 2. Use an A2BR antagonist: Pre-treat cells with a selective A2BR antagonist (e.g., MRS1754) to confirm if the effect is truly A2BR-independent. 3. Test in a cell-free system: If possible, investigate the direct interaction of this compound with purified candidate off-target proteins (e.g., PKM, Talin-1) using techniques like surface plasmon resonance or isothermal titration calorimetry. 4. Perform knockdown of potential off-targets: Use siRNA or CRISPR to knockdown the expression of PKM or Talin-1 in your T-cells and observe if the this compound-mediated effects are diminished.
Inhibition of Akt phosphorylation in a manner inconsistent with A2BR signaling. This compound may directly or indirectly inhibit components of the PI3K/Akt signaling pathway.[4]1. Dose-response curve: Determine the IC50 of this compound for Akt phosphorylation inhibition in your specific cell type. 2. Assess upstream components: Investigate the phosphorylation status of upstream kinases like PI3K and PDK1 to pinpoint the level of inhibition. 3. Use a different A2BR agonist: Compare the effects of this compound with another structurally different A2BR agonist. If the effect is unique to this compound, it is more likely to be an off-target effect. 4. In vitro kinase assay: Test the direct inhibitory effect of this compound on purified Akt or other related kinases in a cell-free assay.
Contradictory results in different cell types or under different experimental conditions. The expression levels of the A2BR and potential off-target proteins can vary significantly between cell types, leading to different dominant effects of this compound.1. Characterize your model system: Quantify the expression levels of A2BR, PKM, Talin-1, and key components of the Akt pathway in the cell lines you are using. 2. Titrate this compound: Perform careful dose-response studies in each cell type to understand the concentration at which on-target and potential off-target effects become apparent. 3. Consult the literature: Review publications that have used this compound in similar experimental systems to compare your findings.

Data on Potential Off-Target Effects of this compound

Table 1: Potential Off-Target Protein Interactions

Potential Off-TargetCell Type/SystemMethod of IdentificationConcentration of this compoundObserved Effect/InteractionQuantitative DataReference
Pyruvate Kinase M (PKM)CAR T-cellsPhoto-affinity labeling & Mass Spectrometry, Computational DockingNot specified for direct interactionPredicted to interact with this compound.Not available[5]
Talin-1CAR T-cellsPhoto-affinity labeling & Mass Spectrometry, Computational DockingNot specified for direct interactionPredicted to interact with this compound.Not available[5]
Plastin-2CAR T-cellsPhoto-affinity labeling & Mass SpectrometryNot specified for direct interactionIdentified as a potential binding partner.Not available[5]
Lamina-associated polypeptide 2CAR T-cellsPhoto-affinity labeling & Mass SpectrometryNot specified for direct interactionIdentified as a potential binding partner.Not available[5]

Table 2: Off-Target Effects on Signaling Pathways

Affected PathwayCell TypeConcentration of this compoundObserved EffectQuantitative DataReference
PI3K/Akt SignalingRAW264.7 preosteoclasts5 µMInhibition of M-CSF-mediated Akt phosphorylation.Not available[4]
CAR T-cell activationHuman CAR T-cells10 µMEnhancement of cytokine secretion, proliferation, and cytotoxicity independent of A2BR.Not available[5]

Experimental Protocols

Protocol 1: Identification of Potential Off-Target Proteins using Photo-affinity Labeling and Mass Spectrometry

This protocol provides a general workflow for identifying protein targets of this compound using a photo-affinity probe.

1. Synthesis of a this compound Photo-affinity Probe:

  • A photo-reactive group (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry) need to be chemically incorporated into the this compound molecule. The design should aim to minimize disruption of the original molecule's activity.

2. Cell Culture and Treatment:

  • Culture the cells of interest (e.g., CAR T-cells) to a sufficient density.

  • Treat the cells with the photo-affinity probe at a concentration determined by dose-response studies to elicit the biological effect of interest. Include a vehicle control and a competition control with an excess of unmodified this compound.

3. UV Cross-linking:

  • Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time to induce covalent cross-linking of the probe to interacting proteins.

4. Cell Lysis and Protein Extraction:

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

5. Click Chemistry for Biotinylation:

  • To the cell lysates, add a biotin-azide tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

  • Incubate to allow the click reaction to proceed, attaching a biotin tag to the protein-probe complexes.

6. Enrichment of Biotinylated Proteins:

  • Use streptavidin-coated magnetic beads or resin to capture the biotinylated proteins from the cell lysates.

  • Wash the beads extensively to remove non-specifically bound proteins.

7. On-bead Digestion:

  • Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin).

  • Incubate overnight at 37°C to digest the proteins into peptides.

8. Mass Spectrometry Analysis:

  • Collect the supernatant containing the peptides.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

9. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins that were enriched in the photo-affinity probe-treated sample compared to the controls.

  • Proteins that are significantly enriched and show reduced enrichment in the competition control are considered potential off-target interactors.

Protocol 2: Assessing Akt Phosphorylation by Western Blot

This protocol describes how to measure changes in Akt phosphorylation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed the cells of interest in culture plates and allow them to adhere and grow.

  • Serum-starve the cells for a few hours to reduce basal Akt phosphorylation.

  • Treat the cells with different concentrations of this compound for a specified time. Include a vehicle control and a positive control (e.g., a growth factor that activates the Akt pathway).

2. Cell Lysis:

  • Place the culture plates on ice and wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473 or Thr308) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

7. Signal Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using a chemiluminescence imaging system or X-ray film.

8. Stripping and Re-probing:

  • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with a primary antibody against total Akt.

9. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • For each sample, calculate the ratio of phosphorylated Akt to total Akt.

Visualizations

BAY606583_On_Target_Signaling BAY606583 This compound A2BR Adenosine A2B Receptor BAY606583->A2BR binds & activates G_protein Gs Protein A2BR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_expression regulates BAY606583_Off_Target_Signaling cluster_cart CAR T-cell Enhancement cluster_akt Akt Pathway Inhibition BAY606583_cart This compound PKM_Talin Pyruvate Kinase M (PKM) Talin-1 BAY606583_cart->PKM_Talin interacts with CART_activation Enhanced Cytokine Release, Proliferation, & Cytotoxicity PKM_Talin->CART_activation leads to BAY606583_akt This compound Akt Akt BAY606583_akt->Akt inhibits phosphorylation MCSF_R M-CSF Receptor PI3K PI3K MCSF_R->PI3K activates PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation MCSF M-CSF MCSF->MCSF_R Off_Target_ID_Workflow start Synthesize Photo-affinity Probe cell_treatment Treat Cells with Probe (± Competitor) start->cell_treatment uv_crosslink UV Cross-linking cell_treatment->uv_crosslink lysis Cell Lysis uv_crosslink->lysis click_chem Click Chemistry with Biotin-Azide lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digestion On-bead Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis

References

Technical Support Center: Optimizing BAY 60-6583 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY 60-6583, a potent and selective partial agonist of the adenosine A2B receptor (A2BAR), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-purine, selective agonist for the adenosine A2B receptor (A2BAR).[1] Its primary mechanism of action is to bind to and activate the A2BAR, a G-protein coupled receptor. This activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways.[2]

Q2: What is the reported EC50 of this compound?

The half-maximal effective concentration (EC50) of this compound is highly dependent on the cell type and the expression level of the A2B receptor.[3] While it is reported to have an EC50 as low as 3 nM for the human A2B receptor in recombinant systems, the effective concentration in whole-cell assays can vary significantly.[2][4][5] For instance, in HEK293 cells endogenously expressing the A2BAR, the EC50 for cAMP accumulation was found to be 242 nM.[3] Therefore, it is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: Is this compound a full or partial agonist?

This compound is considered a partial agonist at the A2B receptor.[6][7][8] This means that even at saturating concentrations, it may not produce the same maximal response as the endogenous full agonist, adenosine, or other synthetic full agonists like NECA.[6] In some contexts, particularly at high concentrations of endogenous adenosine, this compound may even act as an antagonist.[6]

Q4: What are the common research applications of this compound in cell culture?

This compound is widely used to investigate the physiological and pathophysiological roles of the A2B receptor in various cellular processes, including:

  • Inflammation and immune responses[2][5]

  • Cancer cell proliferation, migration, and tumor growth[3]

  • Cardioprotection and cardiovascular responses[4][9]

  • Metabolic homeostasis[5]

Q5: Are there any known off-target effects of this compound?

While generally selective for the A2B receptor over other adenosine receptor subtypes (A1, A2A, A3), some studies suggest potential off-target effects.[1][4][5] For example, at higher concentrations, it may interact with other cellular targets.[10] One study reported that this compound can enhance the antitumor function of CAR-T cells through a mechanism independent of the A2B receptor.[10] Researchers should include appropriate controls to validate that the observed effects are mediated by the A2B receptor.

Troubleshooting Guide

Issue 1: Inconsistent or no cellular response to this compound treatment.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The optimal concentration of this compound is highly cell-type specific. Perform a dose-response experiment to determine the EC50 for your specific cell line and assay. A typical starting range for optimization is 1 nM to 10 µM.[4]

  • Possible Cause 2: Low A2B Receptor Expression.

    • Solution: Verify the expression of the A2B receptor in your cell line at the mRNA and/or protein level (e.g., via qPCR, Western blot, or flow cytometry). If expression is low, consider using a cell line with higher endogenous expression or a system with recombinant receptor expression. The potency of this compound is correlated with A2B receptor expression levels.[3]

  • Possible Cause 3: Partial Agonist/Antagonist Activity.

    • Solution: Be aware that this compound is a partial agonist.[6] In the presence of high levels of endogenous adenosine (which can be released by cells under stress), this compound might act as an antagonist.[6] Consider including adenosine deaminase (ADA) in your experimental buffer to degrade endogenous adenosine. Also, compare the effects of this compound with a known full agonist like NECA.

  • Possible Cause 4: Solubility Issues.

    • Solution: Ensure that this compound is completely dissolved. It is soluble in DMSO up to 100 mM.[7] Prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium. Be cautious of the final DMSO concentration, as it can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%. This compound is sparingly soluble in aqueous buffers.[11]

Issue 2: Observed cytotoxicity at higher concentrations of this compound.

  • Possible Cause 1: Off-Target Effects.

    • Solution: High concentrations of any compound can lead to off-target effects and cytotoxicity. Try to use the lowest effective concentration determined from your dose-response curve.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Run a vehicle control with the same final solvent concentration to assess its effect on cell viability.

  • Possible Cause 3: Prolonged Incubation.

    • Solution: Optimize the incubation time. A shorter incubation period may be sufficient to elicit the desired response without causing significant cell death.

Issue 3: Difficulty dissolving this compound.

  • Possible Cause: Improper Dissolving Technique.

    • Solution: this compound is soluble in organic solvents like DMSO and ethanol.[11] For cell culture, it is best to first dissolve the compound in DMSO to make a high-concentration stock solution.[11] This stock can then be serially diluted in your aqueous cell culture medium. For maximum solubility in aqueous buffers, first dissolve in DMSO and then dilute with the aqueous buffer.[11] It is not recommended to store the aqueous solution for more than one day.[11]

Data Presentation

Table 1: Potency of this compound in Different Systems

SystemAssayEC50Reference
Recombinant human A2B receptor (in CHO cells)Receptor Activation3 nM[4]
Murine A2B receptorReceptor Activation2.83 nM[7][8]
T24 cellsAgonist Effect93-127 nM[4]
HEK293 cells (endogenous A2BAR)cAMP Accumulation242 nM[3]
HEK293 cells (overexpressing A2BAR)cAMP Accumulation6.1 nM[3]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO~30 mg/mL (up to 100 mM)[5][7][11]
Ethanol~0.3 mg/mL[11]
Dimethyl formamide~25 mg/mL[11]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[5][11]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 379.44 g/mol .[7][12]

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determining Optimal Concentration using a Dose-Response Assay (Example: cAMP Accumulation)

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., HBSS)

    • cAMP assay kit

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer from your stock solution. A common concentration range to test is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration).

    • Cell Treatment:

      • Remove the culture medium from the wells.

      • Wash the cells once with assay buffer.

      • Add the prepared dilutions of this compound and the vehicle control to the respective wells.

    • Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes for cAMP assays).

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.

Mandatory Visualization

BAY606583_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound A2BAR A2B Adenosine Receptor (A2BAR) This compound->A2BAR Binds & Activates G_protein Gs Protein A2BAR->G_protein AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-6, VEGF) CREB->Gene_Expression Modulates

Caption: Signaling pathway of this compound via the A2B adenosine receptor.

Optimization_Workflow start Start: Optimizing This compound Concentration prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock dose_response Perform Dose-Response Experiment (e.g., 1 nM - 10 µM) prep_stock->dose_response measure_endpoint Measure Desired Cellular Endpoint (e.g., cAMP, proliferation, cytokine release) dose_response->measure_endpoint analyze_data Analyze Data & Determine EC50 measure_endpoint->analyze_data viability_check Assess Cell Viability at Effective Concentrations analyze_data->viability_check troubleshoot Troubleshoot: - Check A2BAR expression - Consider partial agonism - Verify solubility analyze_data->troubleshoot No Response viability_check->dose_response Toxicity Observed optimal_conc Select Optimal Concentration (Lowest effective, non-toxic dose) viability_check->optimal_conc Viability > 90%

Caption: Experimental workflow for optimizing this compound concentration.

References

BAY 60-6583 Toxicity and Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and cytotoxicity of BAY 60-6583. The following guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and selective, non-purine agonist for the adenosine A2B receptor (A2BAR).[1][2] It is widely used in research to probe the function of the A2BAR. Its primary mechanism involves binding to and activating the A2BAR, a G-protein coupled receptor, which can lead to various downstream signaling events, often including the accumulation of cyclic AMP (cAMP).[3][4]

Q2: Is this compound considered cytotoxic?

The cytotoxic profile of this compound is context-dependent and can vary significantly between cell types and experimental conditions.

  • Apoptosis Induction: In some cases, such as in neuronal cells, this compound has been shown to inhibit mitochondrial membrane potential and induce apoptosis.[5]

  • Cell Cycle Arrest: In RAW264.7 preosteoclasts, a 5 μM concentration of this compound led to an accumulation of cells in the G1 phase and a decrease in the G2/M phase, suggesting an impact on cell cycle progression.[6]

  • Enhanced Proliferation/Cytotoxicity of Immune Cells: Conversely, some studies show that this compound can enhance the in vitro proliferation and cytotoxicity of Chimeric Antigen Receptor (CAR) T cells against tumor cells.[7][8] It has also been shown to stimulate the proliferation of certain cancer cell lines, such as MDA-MB-231.[9]

Q3: What are the known off-target effects or alternative mechanisms of this compound?

Recent evidence suggests that some effects of this compound may occur independently of the A2B receptor. Research on CAR T cells found that the enhanced antitumor functions prompted by this compound could not be suppressed by the knockout of the A2B receptor.[7][8] Mass spectrometry and computational analysis have identified potential alternative binding targets, including pyruvate kinase M (PKM) and Talin-1, which could mediate its effects on T-cell function.[7][10]

Q4: Are there any known in vivo toxicities associated with this compound?

Based on available preclinical studies, this compound appears to have a favorable safety profile.

  • In a xenograft mouse model, daily treatment with 20 μg of this compound did not result in any apparent toxicity.[10]

  • Long-term administration in mice (intraperitoneal injection of 2 mg/kg every third day for 12 weeks) was tolerated and showed therapeutic effects in reducing atherosclerosis.[11]

  • A Safety Data Sheet (SDS) indicates that the substance is not subject to classification for carcinogenicity or reproductive toxicity.[12]

Q5: How does the A2B receptor expression level influence the effects of this compound?

The cellular response to this compound is highly dependent on the expression level of the A2B receptor. This compound is technically a partial agonist .[3][4]

  • High A2BAR Expression: In cells overexpressing the A2B receptor, it acts as a potent agonist.[9]

  • Low A2BAR Expression: In cells with low endogenous A2B receptor levels, its efficacy is significantly lower. In some cases, particularly in the presence of high concentrations of the endogenous agonist adenosine, this compound can act as an antagonist , blocking the receptor's activation.[3][4][13]

Q6: What are the recommended solvents and storage conditions for this compound?

  • Solubility: this compound is soluble in DMSO (up to 76 mg/mL) but is insoluble in water and ethanol.[2] It is recommended to use fresh DMSO, as moisture can reduce solubility.[2]

  • Storage: For long-term storage, the powdered form should be kept at -20°C (up to 3 years).[2] Stock solutions in solvent can be stored at -80°C for up to one year; avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Problem: Unexpected cell death observed after treatment with this compound.

  • Possible Cause 1: Cell-specific Cytotoxicity.

    • Solution: this compound has been reported to induce apoptosis in specific cell types, such as neuronal cells.[5] It is crucial to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the cytotoxic threshold for your specific cell line.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: The recommended solvent is DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%, but ideally <0.1%). Run a vehicle control (medium with the same DMSO concentration but without this compound) to rule out solvent effects.

  • Possible Cause 3: Off-Target Effects.

    • Solution: The compound may have off-target effects. If possible, use an A2B receptor antagonist to see if the cytotoxicity can be reversed. If not, the effect may be independent of the A2B receptor.

Problem: Inconsistent or no effect observed after treating cells with this compound.

  • Possible Cause 1: Low A2B Receptor Expression.

    • Solution: this compound acts as a weak partial agonist or even an antagonist in cells with low A2B receptor expression.[3][9] Verify the A2B receptor expression level in your cell line using qPCR or Western blot. If expression is low, consider using a cell line with higher expression or a system with recombinant receptor expression.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly (powder at -20°C, stock solutions at -80°C).[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause 3: Presence of Endogenous Adenosine.

    • Solution: High levels of endogenous adenosine in the culture can compete with this compound, potentially causing it to act as an antagonist.[3][4] Ensure consistent cell densities and media conditions. Consider using an adenosine deaminase to degrade endogenous adenosine, although this will alter the physiological environment.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Binding Affinity of this compound

Parameter Species/Cell Line Value Reference
EC₅₀ Human A2B Receptor (recombinant CHO cells) 3 nM [6]
EC₅₀ Human A2B Receptor (recombinant CHO cells) 3-10 nM [2]
EC₅₀ T24 Cells (Human Bladder Cancer) ~93-127 nM [6]
Kᵢ Mouse A2B Receptor 750 nM [2][6]
Kᵢ Rabbit A2B Receptor 340 nM [2][6]
Kᵢ Dog A2B Receptor 330 nM [2][6]

| Selectivity | A1 and A2A Receptors | >10,000 nM (EC₅₀) |[2][6] |

Table 2: Effects of this compound on Cell Cycle and Proliferation

Cell Line Concentration Effect Reference
RAW264.7 5 µM Increased cell accumulation in G1 phase, decreased G2/M phase. [6]
CAR T-cells Not specified Enhanced in vitro proliferation and cytotoxicity. [7][8]

| MDA-MB-231 | Not specified | Stimulated cell proliferation and migration. |[9] |

Experimental Protocols

Protocol: MTT Assay for Cell Viability Assessment

This protocol provides a general framework for assessing cytotoxicity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM).

    • Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include untreated cells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control wells:

      • % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

BAY_60_6583_Signaling_Pathway cluster_membrane Cell Membrane A2BAR Adenosine A2B Receptor (A2BAR) G_protein Gαs Protein A2BAR->G_protein Activates Other Other Downstream Pathways (e.g., PLC/IP3) A2BAR->Other AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_protein->AC Activates BAY This compound BAY->A2BAR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation & Gene Transcription PKA->CREB Phosphorylates

Caption: Primary signaling pathway of this compound via the A2B receptor.

Cytotoxicity_Workflow start Start seed Seed Cells in 96-Well Plate start->seed prep Prepare this compound Serial Dilutions treat Treat Cells with Compound (24-72h Incubation) prep->treat seed->prep assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat->assay read Measure Absorbance/ Fluorescence assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic rect_node rect_node start Unexpected Result (No Effect / Antagonism) q1 Is A2BAR expression known to be high? start->q1 q2 Were fresh stocks & vehicle controls used? q1->q2 Yes a1_no Low expression may cause partial/antagonist effect. Verify with qPCR/WB. q1->a1_no No / Unknown q3 Is endogenous adenosine high? q2->q3 Yes a2_no Compound may be degraded or solvent may be toxic. Repeat with fresh stocks. q2->a2_no No a3_yes High adenosine levels can cause competitive antagonism. Consider adenosine deaminase. q3->a3_yes Yes / Possible a_end Consider off-target effects. q3->a_end No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: BAY 60-6583 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 60-6583. Inconsistent experimental results can arise from the complex pharmacology of this compound. This guide aims to address common issues to ensure reliable and reproducible data.

Troubleshooting Guide: Inconsistent Results with this compound

Problem 1: Variable or Lower-Than-Expected Agonist Activity

Possible Cause 1: Partial Agonism and Receptor Expression Levels. this compound can act as a partial agonist at the adenosine A2B receptor (A2BAR).[1][2] Its efficacy is dependent on the A2BAR expression levels in your experimental system.[1][3] In cells with low A2BAR expression, this compound may exhibit lower efficacy compared to the endogenous agonist adenosine or other synthetic agonists like NECA.[1][3]

Suggested Solution:

  • Characterize A2BAR Expression: Quantify the A2BAR expression level in your cell lines or tissues (e.g., via qPCR or Western blot).

  • Use a Positive Control: Employ a full agonist, such as NECA, to establish the maximum possible response in your system.

  • Consider an Overexpression System: For mechanistic studies, consider using a cell line overexpressing the A2BAR to achieve more robust and consistent responses.[3]

Possible Cause 2: Presence of Endogenous Adenosine. In cell culture or in vivo, endogenous adenosine can compete with this compound for binding to the A2BAR. At high concentrations of endogenous adenosine, this compound may even act as an antagonist.[1]

Suggested Solution:

  • Include Adenosine Deaminase (ADA): In in vitro assays, add ADA to the medium to degrade endogenous adenosine. This will help to ensure that the observed effects are solely due to this compound.[4]

  • Control for Basal Activity: Carefully measure the basal activity of your system to understand the contribution of endogenous ligands.

Problem 2: Unexpected or Off-Target Effects

Possible Cause: A2BAR-Independent Mechanisms. Recent studies have shown that this compound can elicit biological effects that are independent of the A2BAR. For instance, it has been found to enhance the antitumor function of CAR T-cells even in the absence of the A2B receptor.[5][6][7][8] Potential alternative targets include pyruvate kinase M (PKM) and Talin-1.[6][7]

Suggested Solution:

  • Use A2BAR Antagonists: To confirm that the observed effect is mediated by the A2BAR, use a selective A2BAR antagonist (e.g., PSB603, MRS1754) to see if it blocks the effect of this compound.

  • Employ A2BAR Knockout/Knockdown Models: The most definitive way to verify A2BAR-dependent effects is to use A2BAR knockout or knockdown experimental models.[6][7]

  • Consider Alternative Pathway Analysis: If A2BAR involvement is ruled out, investigate other potential signaling pathways that might be modulated by this compound.

Problem 3: Poor Solubility or Compound Stability Issues

Possible Cause: Improper Dissolution or Storage. this compound has poor solubility in water.[9][10] It is typically dissolved in DMSO.[2][9] The use of moisture-absorbing DMSO can reduce its solubility.[9]

Suggested Solution:

  • Use High-Quality, Anhydrous DMSO: Ensure you are using fresh, high-quality, anhydrous DMSO for preparing your stock solutions.

  • Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C for long-term storage.[9] Avoid repeated freeze-thaw cycles of stock solutions.[9]

  • Check for Precipitation: Before use, visually inspect your final dilutions for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist for the adenosine A2B receptor (A2BAR).[11][12] The A2BAR is a G-protein coupled receptor that can couple to various G proteins, including Gs, Gi, and Gq, leading to downstream signaling cascades involving cAMP and intracellular calcium. However, it's important to note that this compound can act as a partial agonist and may exhibit biased agonism, preferentially activating certain pathways over others.[1][2] There is also evidence for A2BAR-independent effects.[5][6][7][8]

Q2: What are the key signaling pathways activated by this compound?

The primary pathway involves the activation of the A2B receptor, which can lead to:

  • Gs-protein coupling: Increases adenylyl cyclase activity and intracellular cAMP levels.

  • Gq-protein coupling: Activates phospholipase C, leading to the generation of inositol phosphates and an increase in intracellular calcium.

  • ERK1/2 Activation: this compound has been shown to be an ERK1/2-biased agonist.[2]

Q3: What are the reported off-target effects of this compound?

Some studies have reported that this compound can have effects that are independent of the A2B receptor.[5][6][7][8] For example, it has been shown to enhance CAR T-cell function even when the A2B receptor is knocked out.[6][7] Potential off-target molecules that may interact with this compound include pyruvate kinase M (PKM) and Talin-1.[6][7]

Q4: How should I prepare and store this compound?

  • Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution.[2][9]

  • Storage: Store the solid compound at +4°C for short-term and -20°C for long-term storage.[2][9] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Data and Protocols

Quantitative Data Summary
ParameterValueCell Line/SystemReference
EC50 (human A2BAR) 3 nMCHO cells expressing recombinant human A2BAR[11]
EC50 (murine A2BAR) 2.83 nMNot specified[2]
Ki (mouse A2BAR) 750 nMNot specified[9][11]
Ki (rabbit A2BAR) 340 nMNot specified[9][11]
Ki (dog A2BAR) 330 nMNot specified[9][11]
Selectivity >10,000 nM for A1 and A2A receptorsCHO cells expressing recombinant human receptors[11]
Solubility in DMSO Up to 100 mMNot applicable[2]
Experimental Protocols

In Vitro cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the A2B receptor in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a designated period to prevent cAMP degradation. To eliminate the influence of endogenous adenosine, adenosine deaminase (ADA) can be added.[4]

  • Stimulation: Add varying concentrations of this compound or a control agonist (e.g., NECA) and incubate for a specified time.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Myocardial Ischemia Model

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Anesthesia and Surgery: Anesthetize the animal and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and time point relative to the ischemic event (e.g., before ischemia or at the onset of reperfusion).[11][13]

  • Reperfusion: After the ischemic period, remove the ligature to allow for reperfusion.

  • Infarct Size Measurement: After a defined reperfusion period, excise the heart and stain with a vital stain (e.g., TTC) to differentiate between viable and infarcted tissue. Quantify the infarct size as a percentage of the area at risk.

Visualizations

BAY_60_6583_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq ERK ERK1/2 A2BAR->ERK Biased agonism BAY606583 This compound BAY606583->A2BAR AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates Downstream Downstream Effects cAMP->Downstream Ca2 Ca²⁺ PLC->Ca2 Increases Ca2->Downstream ERK->Downstream

Caption: A2B Receptor Signaling Pathway Activated by this compound.

Troubleshooting_Workflow Start Inconsistent Results with This compound Q1 Is the agonist activity variable or low? Start->Q1 A1_1 Check A2BAR expression levels. Use a full agonist control. Q1->A1_1 Yes A1_2 Add adenosine deaminase (ADA) to remove endogenous adenosine. Q1->A1_2 Yes Q2 Are there unexpected or off-target effects? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2_1 Use a selective A2BAR antagonist to confirm on-target activity. Q2->A2_1 Yes A2_2 Employ A2BAR knockout/knockdown models for verification. Q2->A2_2 Yes Q3 Are there solubility or stability issues? Q2->Q3 No A2_1->Q3 A2_2->Q3 A3_1 Use fresh, anhydrous DMSO. Check for precipitation. Q3->A3_1 Yes End Consistent Results Q3->End No A3_1->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Navigating the Nuances of Serum in In Vitro Studies with BAY 60-6583: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing BAY 60-6583 in in vitro settings. Addressing the common challenge of serum's influence on experimental outcomes, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR).[1][2] Its activation of the A2BAR, a G-protein coupled receptor, typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is involved in various physiological processes, including cardioprotection and inflammation.[4]

Q2: How can the presence of serum in my cell culture medium affect the activity of this compound?

Serum contains a complex mixture of proteins, with albumin being the most abundant.[5] Small molecules like this compound can bind to these proteins, primarily albumin.[5] This binding is a reversible equilibrium, but it effectively reduces the concentration of the "free" or unbound compound available to interact with its target receptor on the cells.[6] A high degree of serum protein binding can lead to a significant underestimation of the compound's potency (a rightward shift in the dose-response curve) in in vitro assays.

Q3: Is there any data on the serum protein binding of this compound?

Currently, there is no publicly available, specific percentage for the serum protein binding of this compound. The extent of binding is influenced by the compound's physicochemical properties, such as its hydrophobicity.[7] Given the lipophilic nature suggested by its structure, it is plausible that this compound exhibits some degree of plasma protein binding. To obtain precise data for your experimental system, it is recommended to perform a plasma protein binding assay.

Q4: Are there any known off-target effects of this compound that I should be aware of?

While this compound is highly selective for the A2B receptor over other adenosine receptors, some studies have suggested potential A2B receptor-independent effects. For instance, one study reported that this compound can enhance the antitumor function of CAR T-cells through a mechanism that is not blocked by A2B receptor antagonists, hinting at the involvement of other molecular targets.[8] Researchers should consider the possibility of off-target effects in their experimental design and data interpretation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced potency (higher EC50) of this compound in the presence of serum. Serum Protein Binding: The compound is likely binding to proteins in the serum, reducing its free concentration.1. Quantify Serum Protein Binding: Perform a plasma protein binding assay (see experimental protocols). 2. Reduce Serum Concentration: If cell health permits, lower the percentage of serum in your culture medium. 3. Use Serum-Free Medium: For short-term assays, consider using a serum-free medium or a buffer solution. 4. Calculate Corrected Potency: If the protein binding percentage is known, you can calculate the corrected potency based on the free fraction of the compound.
High variability in results between experiments. Inconsistent Serum Batches: Different lots of serum can have varying protein compositions, affecting the extent of compound binding.1. Use a Single Lot of Serum: For a series of related experiments, use the same batch of serum to minimize variability. 2. Pre-screen Serum Lots: If possible, test new serum batches for their effect on your assay before widespread use.
Unexpected or contradictory results (e.g., agonist acting as an antagonist). Partial Agonism: this compound is a partial agonist. In the presence of high concentrations of endogenous adenosine (which can be present in some cell cultures or stimulated by experimental conditions), a partial agonist can act as a competitive antagonist.[2]1. Consider Endogenous Adenosine: Be aware of experimental conditions that might increase extracellular adenosine levels. 2. Use Adenosine Deaminase: In some experimental setups, adding adenosine deaminase can help to degrade endogenous adenosine and clarify the direct effects of this compound.
No observable effect of this compound. Low Receptor Expression: The cell line you are using may not express the A2B receptor at a sufficient level. Assay Sensitivity: The functional assay may not be sensitive enough to detect the signaling induced by this compound.1. Confirm Receptor Expression: Use techniques like RT-qPCR or Western blotting to verify A2B receptor expression in your cell line. 2. Optimize Assay Conditions: For cAMP assays, consider using a phosphodiesterase inhibitor (e.g., IBMX) to amplify the signal. Ensure your assay is properly validated with a known full agonist.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterSpecies/Cell LineValueReference
EC50 (A2B Receptor) Human (CHO cells)3 nM[9]
EC50 (A2B Receptor) Murine2.83 nM
Ki (A2B Receptor) Mouse750 nM[9]
Ki (A2B Receptor) Rabbit340 nM[9]
Ki (A2B Receptor) Dog330 nM[9]
Selectivity >10,000 nM for A1 and A2A receptorsHuman (CHO cells)[9]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 379.44 g/mol
Formula C19H17N5O2S
Solubility Soluble to 100 mM in DMSO
LogP (Predicted) ~2.6[10]

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay with this compound
  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere and recover overnight in complete growth medium (containing serum).

  • Serum Starvation (Optional): Depending on the assay and cell type, you may want to replace the growth medium with a low-serum (e.g., 0.5-1%) or serum-free medium for a few hours prior to compound treatment to reduce baseline signaling.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[11] Create a serial dilution of this compound in serum-free medium or the appropriate assay buffer. Ensure the final DMSO concentration in the assay wells is consistent and non-toxic (typically ≤ 0.1%).

  • Compound Treatment: Remove the medium from the cell plate and add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate at 37°C for the desired time period, as determined by your experimental needs (e.g., 15-30 minutes for cAMP assays).

  • Assay Readout: Perform the specific assay to measure the biological response (e.g., cAMP accumulation, ERK phosphorylation, etc.) according to the manufacturer's instructions.

Protocol 2: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This protocol provides a general method to determine the fraction of this compound that is unbound in the presence of plasma.[6][12]

  • Preparation of RED Device: Prepare the RED device inserts according to the manufacturer's protocol. This typically involves a brief hydration step.

  • Compound Spiking: Spike human plasma (or serum from the species of interest) with this compound to the desired final concentration.

  • Loading the RED Device: Add the spiked plasma to the donor chamber of the RED insert. Add an equal volume of phosphate-buffered saline (PBS) to the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, carefully collect samples from both the donor (plasma) and receiver (buffer) chambers.

  • Matrix Matching: To ensure accurate quantification, add an equal volume of blank plasma to the receiver sample and an equal volume of PBS to the donor sample.

  • Analysis: Quantify the concentration of this compound in both the donor and receiver samples using a sensitive analytical method such as LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Receiver Chamber) / (Concentration in Donor Chamber)

    • Percent Bound = (1 - fu) * 100

Visualizations

G cluster_membrane Cell Membrane A2B_Receptor A2B Receptor G_Protein Gs Protein A2B_Receptor->G_Protein Activates BAY_60_6583 This compound BAY_60_6583->A2B_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A2B Receptor Signaling Pathway Activated by this compound.

G cluster_serum Experiment with Serum cluster_serum_free Experiment without Serum Start_Serum Start Assay (with serum) Observe_Potency_Serum Observe Reduced Potency (Higher EC50) Start_Serum->Observe_Potency_Serum Hypothesis_Serum Hypothesis: Serum Protein Binding Observe_Potency_Serum->Hypothesis_Serum Observe_Potency_SF Observe Expected Potency (Lower EC50) Observe_Potency_Serum->Observe_Potency_SF Compare Results Action_Serum Action: Perform Plasma Protein Binding Assay Hypothesis_Serum->Action_Serum Result_Serum Determine % Bound Action_Serum->Result_Serum Conclusion_SF Conclusion: Serum affects activity Result_Serum->Conclusion_SF Confirms Hypothesis Start_SF Start Assay (serum-free) Start_SF->Observe_Potency_SF Observe_Potency_SF->Conclusion_SF

References

Validation & Comparative

Comparing BAY 60-6583 with other A2B agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of BAY 60-6583 and Other A₂B Adenosine Receptor Agonists

For researchers and professionals in drug development, selecting the appropriate agonist for the A₂B adenosine receptor (A₂B AR) is a critical decision. This guide provides an objective comparison of this compound with other notable A₂B agonists, supported by experimental data to inform your selection process.

The A₂B adenosine receptor is a G protein-coupled receptor involved in a multitude of physiological and pathophysiological processes, including inflammation, angiogenesis, and cardioprotection.[1][2] Its activation primarily triggers signaling through Gs and Gq proteins, leading to the accumulation of cyclic AMP (cAMP) and intracellular calcium, respectively.[3]

Performance Comparison of A₂B Agonists

This compound is a potent and selective agonist for the A₂B AR.[2] However, its performance, particularly its partial agonism and potential for biased signaling, warrants a detailed comparison with other available agonists.[1][3][4] The following tables summarize the quantitative data for this compound and other key A₂B agonists.

Table 1: In Vitro Potency and Efficacy of A₂B Agonists

CompoundReceptor SubtypeEC₅₀ (nM)Intrinsic Efficacy (Compared to NECA)Cell TypeAssayReference
This compound Human A₂B3Partial AgonistCHO-hA₂BcAMP Accumulation[2]
Human A₂B10Full AgonistCHO-hA₂BcAMP Accumulation[5]
Human A₂B12Partial AgonistCHO-hA₂BcAMP Accumulation[5]
NECA Human A₂B1700Full Agonist (Reference)HEK293-hA₂BcAMP Accumulation[6]
Human A₂B890Full Agonist (Reference)HEK293-A₂BMicrophysiometry[7]
LUF5834 Human A₂B12High-Efficacy Partial AgonistCHO-hA₂BcAMP Accumulation[5]
LUF5835 Human A₂B10Full AgonistCHO-hA₂BcAMP Accumulation[5]

Table 2: Binding Affinity (Kᵢ) of A₂B Agonists for Adenosine Receptor Subtypes

CompoundHuman A₁ (Kᵢ, nM)Human A₂A (Kᵢ, nM)Human A₂B (Kᵢ, nM)Human A₃ (Kᵢ, nM)Reference
This compound >10,000>10,0003 - 10>10,000[8]
NECA 142050006.7[9]
LUF5834 --->5000[2]
LUF5835 ----[10]

Signaling Pathways and Biased Agonism

Activation of the A₂B AR can initiate multiple downstream signaling cascades. While the Gs-cAMP pathway is a canonical signaling route, coupling to Gq and subsequent calcium mobilization is also significant.[3] Furthermore, evidence suggests that A₂B AR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1]

Interestingly, different agonists can preferentially activate one pathway over another, a phenomenon known as biased agonism.[1][11] this compound, for instance, has been characterized as an ERK1/2-biased agonist, suggesting it may offer a distinct pharmacological profile compared to balanced agonists like NECA.[12] This has important implications for therapeutic applications where selective activation of a specific signaling arm is desired.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2B_R A₂B Receptor Gs Gαs A2B_R->Gs Gq Gαq A2B_R->Gq ERK ERK1/2 A2B_R->ERK Biased Pathway Agonist Agonist (e.g., this compound) Agonist->A2B_R AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Inflammation, Angiogenesis, Cardioprotection) PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response ERK->Cellular_Response

Figure 1: A₂B adenosine receptor signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize A₂B agonists.

cAMP Accumulation Assay

This assay quantifies the production of cAMP following receptor activation.

Workflow:

References

A Comparative Guide to the A2B Adenosine Receptor Agonist BAY 60-6583 and A2B Receptor Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A2B adenosine receptor agonist BAY 60-6583 and A2B receptor antagonists, focusing on their performance in preclinical models and supported by experimental data. The content is intended to assist researchers in designing experiments and interpreting results related to the A2B adenosine receptor signaling pathway.

Introduction to A2B Receptor Modulation

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is gaining attention as a therapeutic target in a variety of pathological conditions, including cancer, inflammation, and ischemia.[1] Unlike other adenosine receptors, the A2BAR has a low affinity for its endogenous ligand, adenosine, and is therefore thought to be primarily activated under conditions of significant cellular stress or injury where adenosine levels are high.[1] Pharmacological modulation of this receptor with agonists like this compound or various antagonists offers a nuanced approach to influencing cellular signaling pathways. This guide explores the effects of these agents, often used in concert to elucidate the precise role of A2BAR signaling.

Performance Comparison: this compound vs. A2B Receptor Antagonists

The functional outcomes of engaging the A2B receptor with an agonist versus an antagonist are often opposing, as demonstrated in various experimental models. This compound is a potent and selective agonist for the A2B receptor, while antagonists such as PSB-603 and GS-6201 are frequently used to block A2BAR-mediated effects.[1][2] The use of an antagonist in conjunction with an agonist is a critical experimental control to verify that the observed effects of the agonist are indeed mediated by the target receptor.

In Cancer Models

In oncology research, the A2B receptor has been implicated in tumor growth, proliferation, and immune evasion. Activation of A2BAR by this compound has been shown to promote the proliferation and migration of certain cancer cells, an effect that can be blocked by A2B antagonists.[1]

Parameter This compound (A2BAR Agonist) A2B Receptor Antagonists (e.g., PSB-603, GS-6201) Alternative/Control Cell/Model System Reference
Cell Proliferation Increased proliferation and migration.Decreased proliferation; Blocks this compound-mediated effects.Vehicle ControlMDA-MB-231 (breast cancer)[1]
Tumor Growth Increased tumor growth.Decreased tumor growth and metastasis.Vehicle ControlMouse melanoma model[1]
Cytokine Release (IL-12 from Dendritic Cells) Reduced IL-12 secretion.Blocked the suppression of IL-12 by NECA (a non-selective agonist).NECA (non-selective agonist)Mouse bone marrow-derived dendritic cells[3]
Cytokine Release (from CAR T-cells) Significantly increased IFN-γ and GM-CSF secretion (A2BAR-independent).Did not inhibit the enhanced cytokine release mediated by this compound.Vehicle ControlAnti-CD133 CAR T-cells co-cultured with U251-CD133OE cells[4][5]
In Myocardial Ischemia-Reperfusion Injury

The role of the A2B receptor in cardioprotection is an active area of investigation. Studies have shown that activation of the A2B receptor can be protective against ischemia-reperfusion injury.

Parameter This compound (A2BAR Agonist) A2B Receptor Antagonists (e.g., MRS-1754, ATL-801) Alternative/Control Model System Reference
Infarct Size Reduced infarct size.Abolished the protective effect of this compound and ischemic postconditioning.Ischemic PostconditioningIn situ mouse hearts[6]
Infarct Size Significantly reduced myocardial infarct size.Completely blocked the cardioprotective effect of this compound.Vehicle ControlC57BL/6 mice[7]
Cardioprotection (with A1R agonist) Did not exert beneficial effects alone.Blocked the cardioprotective effects of the A1R agonist CHA.CHA (A1R agonist)Isolated perfused mouse hearts[8]

Signaling Pathways and Experimental Workflows

The A2B adenosine receptor primarily signals through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for investigating the effects of this compound and A2B receptor antagonists.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A2BR BAY606583 This compound (Agonist) BAY606583->A2BR Activates Antagonist A2B Antagonist Antagonist->A2BR Blocks PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Gene Gene Transcription Ca2->Gene PKC->Gene CREB->Gene

A2B Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_assays Functional Assays start Start: Cell Culture (e.g., Cancer Cell Line, Immune Cells) treatment Treatment Groups: 1. Vehicle Control 2. This compound (Agonist) 3. A2B Antagonist 4. This compound + A2B Antagonist start->treatment incubation Incubation (Time and concentration dependent) treatment->incubation proliferation Cell Proliferation Assay (MTT, XTT) incubation->proliferation cytokine Cytokine Release Assay (ELISA) incubation->cytokine cAMP cAMP Accumulation Assay incubation->cAMP analysis Data Analysis and Comparison proliferation->analysis cytokine->analysis cAMP->analysis conclusion Conclusion analysis->conclusion

Typical Experimental Workflow.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol is adapted for measuring cell viability and proliferation in response to treatment with this compound and/or A2B receptor antagonists.

Materials:

  • 96-well microtiter plates

  • Cells of interest

  • Complete cell culture medium

  • This compound and A2B receptor antagonist stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing the desired concentrations of this compound, A2B antagonist, the combination, or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Cytokine Release Assay (ELISA)

This protocol outlines a sandwich ELISA for quantifying the concentration of a specific cytokine (e.g., IL-6, IL-12, TNF-α) in cell culture supernatants.

Materials:

  • 96-well ELISA plates

  • Capture antibody specific for the cytokine of interest[11]

  • Recombinant cytokine standard[12]

  • Detection antibody (biotinylated) specific for the cytokine[11]

  • Streptavidin-HRP

  • TMB substrate solution[12]

  • Stop solution (e.g., 2N H2SO4)[12]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)[12]

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody diluted in binding solution and incubate overnight at 4°C.[11]

  • Wash the plate with wash buffer and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

  • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.

  • Add the standards and cell culture supernatant samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody, then incubate for 1 hour at room temperature.[11]

  • Wash the plate and add Streptavidin-HRP, then incubate for 30 minutes at room temperature in the dark.

  • Wash the plate and add the TMB substrate solution. Allow the color to develop.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP (cAMP) as a readout of A2B receptor activation (Gs coupling).

Materials:

  • Cells expressing the A2B receptor

  • 96-well plates

  • Stimulation buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor)

  • This compound and A2B receptor antagonist stock solutions

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)[13]

  • cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)

  • Lysis buffer (provided with the kit)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and grow to near confluence.

  • On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • For antagonist testing, pre-incubate the cells with the A2B antagonist for a specified time before adding the agonist.

  • Add this compound, forskolin, or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells by adding the lysis buffer provided in the assay kit.

  • Follow the specific instructions of the cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves the addition of detection reagents and measurement of a signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.

Conclusion

The A2B adenosine receptor agonist this compound and A2B receptor antagonists are invaluable tools for dissecting the role of A2BAR signaling in various physiological and pathological processes. While this compound can potently activate the receptor to elicit downstream effects, the co-administration of a selective antagonist is crucial for confirming the on-target activity of the agonist. The choice of whether to use an agonist or an antagonist therapeutically will depend on the specific disease context and the desired outcome of modulating the A2B receptor pathway. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of these compounds in their own models.

References

A Comparative Analysis of BAY 60-6583 and CGS 21680: Efficacy and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of adenosine receptor agonists, BAY 60-6583 and CGS 21680 stand out as critical tools for researchers investigating the roles of A2B and A2A adenosine receptors, respectively. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, and delves into their distinct signaling mechanisms.

Overview of this compound and CGS 21680

This compound is a potent and highly selective partial agonist for the adenosine A2B receptor (A2BAR). It exhibits significantly lower affinity for A1, A2A, and A3 receptors, making it a valuable tool for dissecting A2BAR-specific functions.[1][2] In contrast, CGS 21680 is a well-established and potent agonist for the adenosine A2A receptor (A2AAR), demonstrating high selectivity over other adenosine receptor subtypes.[3][4]

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the quantitative data on the receptor binding affinity and functional potency of this compound and CGS 21680 from various experimental systems.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeSpeciesKi (nM)Reference
This compound A2BMouse750[1]
A2BRabbit340[1]
A2BDog330[1]
CGS 21680 A2ARat27[3][4]
A1Rat>3080 (140-fold selectivity for A2A)[3]

Table 2: Functional Potency (EC50/IC50)

CompoundAssayCell/TissueSpeciesEC50/IC50 (nM)Reference
This compound cAMP AccumulationCHO cells expressing human A2B ARHuman3[1]
cAMP AccumulationHEK293 cells expressing mouse A2B ARMouse2.83[5]
Receptor Activation (A1 & A2A AR)CHO cells expressing human A1/A2A ARHuman>10,000[1]
CGS 21680 Adenosine A2 Receptor AgonistRat brain tissueRat22 (IC50)[3]
Coronary FlowIsolated perfused working rat heartRat1.8 (ED25)[3]
cAMP FormationStriatal slicesRat110[3]
A2A Receptor Agonist--1.48-180 (EC50)

Delving into the Mechanisms: Signaling Pathways

Both this compound and CGS 21680 exert their effects by activating G-protein coupled receptors, leading to downstream signaling cascades.

This compound and the A2B Adenosine Receptor Pathway

Activation of the A2B receptor by this compound typically leads to the stimulation of adenylyl cyclase through Gs proteins, resulting in an increase in intracellular cyclic AMP (cAMP).[5] This, in turn, can activate Protein Kinase A (PKA). However, some studies indicate that this compound can act as a partial agonist, and its effects can be complex, sometimes involving other signaling pathways like the ERK1/2 pathway. There is also evidence suggesting that some of the effects of this compound may be independent of the A2B receptor.[6]

BAY_60_6583_Signaling cluster_cell Cell Membrane BAY_60_6583 This compound A2BAR A2B Receptor BAY_60_6583->A2BAR binds G_protein Gs A2BAR->G_protein activates ERK ERK1/2 A2BAR->ERK activates (context-dependent) AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Downstream_ERK Downstream Effects ERK->Downstream_ERK leads to

Signaling pathway of this compound via the A2B adenosine receptor.
CGS 21680 and the A2A Adenosine Receptor Pathway

CGS 21680's activation of the A2A receptor also stimulates adenylyl cyclase via Gs proteins, leading to increased cAMP levels and subsequent PKA activation.[7] This pathway is well-documented to play a crucial role in the regulation of various physiological processes, including inflammation and neurotransmission. The cAMP-PKA-CREB cascade is a key downstream effector of A2A receptor signaling.[7] In some contexts, A2A receptor activation can also involve other pathways such as the ERK1/2 and JNK MAPK pathways.[8][9]

CGS_21680_Signaling cluster_cell Cell Membrane CGS_21680 CGS 21680 A2AAR A2A Receptor CGS_21680->A2AAR binds G_protein Gs/olf A2AAR->G_protein activates Other_Pathways Other Pathways (e.g., ERK, JNK) A2AAR->Other_Pathways can activate AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Downstream_Other Downstream Effects Other_Pathways->Downstream_Other Experimental_Workflow cluster_invivo In Vivo Ischemia Model Induction Induce Ischemia (e.g., tMCAo in rats) Treatment Administer Compound (this compound or CGS 21680) or Vehicle Induction->Treatment Monitoring Neurological and Behavioral Monitoring Treatment->Monitoring Harvest Euthanasia and Tissue Harvest Monitoring->Harvest Analysis Infarct Volume Quantification and Histological Analysis Harvest->Analysis Outcome Assess Efficacy Analysis->Outcome

References

Comparative Analysis of BAY 60-6583 Cross-Reactivity with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled receptor (GPCR) cross-reactivity profile of BAY 60-6583, a potent and selective agonist for the adenosine A2B receptor (A2BAR). While lauded for its high affinity for its primary target, a thorough understanding of its interactions with other GPCRs is crucial for accurate experimental design and interpretation, as well as for predicting potential off-target effects in therapeutic development. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways.

Selectivity Profile of this compound

This compound is widely recognized as a potent agonist of the adenosine A2B receptor.[1] It exhibits significant selectivity for the A2BAR over other adenosine receptor subtypes, namely A1, A2A, and A3.[2] The compound has been characterized as a partial agonist, with its efficacy being dependent on the expression levels of the A2BAR in the given cell system.[3][4] At high concentrations of the endogenous agonist adenosine, this compound may act as an antagonist.[3][4]

While comprehensive screening data against a broad panel of non-adenosinergic GPCRs is not extensively available in the public domain, existing literature focuses on its well-defined selectivity within the adenosine receptor family and its functional coupling to specific G protein subtypes. Some studies suggest the possibility of A2B receptor-independent effects, highlighting the importance of considering potential off-target interactions.[5]

Quantitative Analysis of Receptor Affinity and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)
A2BARMouse750[1]
A2BARRabbit340[1]
A2BARDog330[1]

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay.

Table 2: Functional Potency (EC50) of this compound at Adenosine Receptors

Receptor SubtypeSpeciesAssay TypeEC50 (nM)
A2BARHumancAMP Accumulation3[1]
A2BARMurineNot Specified2.83[2]
A1ARHumanReceptor Activation>10,000[1]
A2AARHumanReceptor Activation>10,000[1]

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.

Materials:

  • Cell membranes prepared from cells expressing the target GPCR.

  • A specific radioligand for the target receptor (e.g., [3H]-DPCPX for A1AR, [3H]-ZM241385 for A2AAR).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each receptor.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

cAMP accumulation assays are functional assays used to determine whether a compound is an agonist or antagonist for Gs or Gi-coupled GPCRs.

Objective: To determine the functional potency (EC50) and efficacy of this compound at Gs-coupled receptors (like A2BAR) or its potential to inhibit Gi-coupled receptor signaling.

Materials:

  • Whole cells expressing the target GPCR.

  • This compound at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor for a defined period.

  • Compound Addition:

    • For Gs-coupled receptors: Varying concentrations of this compound are added to the cells.

    • For Gi-coupled receptors: Cells are stimulated with forskolin in the presence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a specific time to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 or IC50 value is determined using non-linear regression.

Signaling Pathways and Cross-Reactivity Workflow

The following diagrams illustrate the primary signaling pathway of this compound and a typical workflow for assessing GPCR cross-reactivity.

BAY606583_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular BAY606583 This compound A2BAR Adenosine A2B Receptor BAY606583->A2BAR Agonist Binding Gs Gαs A2BAR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Primary signaling pathway of this compound via the A2BAR.

GPCR_Cross_Reactivity_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Compound Test Compound (this compound) PrimaryScreen Primary Screen (e.g., Radioligand Binding Assay) Compound->PrimaryScreen HitID Hit Identification (% Inhibition > 50%) PrimaryScreen->HitID GPCRPanel Broad GPCR Panel (e.g., Adenosine Receptors, Other GPCR Families) GPCRPanel->PrimaryScreen DoseResponse Dose-Response Curve (IC50/Ki Determination) HitID->DoseResponse Confirmed Hits FunctionalAssay Functional Assay (e.g., cAMP, Calcium Flux) DoseResponse->FunctionalAssay AgonistAntagonist Determine Agonist/ Antagonist Activity FunctionalAssay->AgonistAntagonist SelectivityProfile Selectivity Profile Generation AgonistAntagonist->SelectivityProfile

Workflow for assessing GPCR cross-reactivity.

References

A Comparative Study of BAY 60-6583 and Adenosine for A2B Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic compound BAY 60-6583 and the endogenous nucleoside adenosine, focusing on their roles as agonists for the adenosine A2B receptor (A2BAR). The A2BAR is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer, making it a key target for therapeutic development.

Introduction to the Ligands

Adenosine is a ubiquitous endogenous purine nucleoside that functions as a signaling molecule by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] These receptors are widely distributed throughout the body and are involved in regulating a vast array of physiological functions. The A2B receptor is characterized by its relatively low affinity for adenosine, suggesting its activation primarily occurs under conditions of high adenosine concentration, such as metabolic stress or tissue injury.[3][4]

This compound is a potent and highly selective, non-purine agonist for the A2B adenosine receptor.[5][6][7] It has been widely used as a pharmacological tool to investigate the physiological and pathological roles of the A2BAR. Notably, this compound is a partial agonist, and its efficacy can be influenced by the expression levels of the A2B receptor in different cell types.[8][9] Under certain conditions, particularly in the presence of high concentrations of endogenous adenosine, it may also exhibit antagonistic properties.[8][10]

Comparative Performance Data

The following table summarizes the key quantitative parameters for this compound and adenosine, highlighting their distinct profiles as A2B receptor agonists.

ParameterThis compoundAdenosineReferences
Receptor Selectivity Highly selective for A2BNon-selective (activates A1, A2A, A2B, A3)[5][11]
A2B Receptor Potency (EC50) 2.83 - 10 nM (human/murine)~1 - 24 µM[4][12][5][9][13]
A2B Receptor Binding Affinity (Ki) 100 - 750 nM (species dependent)Micromolar range (low affinity)[3][4][7][14]
Agonist Type Partial agonistFull agonist[8][9]
Chemical Class Non-purinePurine nucleoside[7]

Signaling Pathways

Both this compound and adenosine, upon binding to the A2B receptor, primarily activate the Gs alpha subunit of the associated G protein. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Additionally, the A2B receptor can couple to the Gq alpha subunit, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Adenosine and this compound Signaling Pathways cluster_ligands Ligands cluster_receptor Receptor cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_kinases Kinases cluster_cellular_response Cellular Response Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR BAY606583 This compound BAY606583->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA activates Response2 Ca2+ Release IP3->Response2 PKC Protein Kinase C DAG->PKC activates Response1 Cellular Response PKA->Response1 phosphorylates targets PKC->Response1 Experimental Workflow for Agonist Comparison cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis CellCulture Cell Culture (A2BR expressing) Plating Plate Cells CellCulture->Plating LigandAddition Add this compound or Adenosine Plating->LigandAddition cAMP cAMP Assay LigandAddition->cAMP Calcium Calcium Assay LigandAddition->Calcium ERK ERK1/2 Phos. Assay LigandAddition->ERK DoseResponse Dose-Response Curves cAMP->DoseResponse Calcium->DoseResponse ERK->DoseResponse EC50 EC50 Determination DoseResponse->EC50 Efficacy Efficacy Comparison DoseResponse->Efficacy

References

A Comparative Guide to BAY 60-6583 and PSB 603 in Adenosine A2B Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used pharmacological tools targeting the adenosine A2B receptor (A2BAR): the agonist BAY 60-6583 and the antagonist PSB 603. The information presented is collated from functional assay data to assist researchers in selecting the appropriate compound and designing experiments for studying A2BAR signaling.

Introduction to this compound and PSB 603

The adenosine A2B receptor is a G-protein coupled receptor that is activated by adenosine. It is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer.

This compound is a potent and selective agonist for the A2B adenosine receptor.[1][2] However, its pharmacological profile is complex, as it can act as a partial agonist or even an antagonist depending on the cellular context and the concentration of endogenous adenosine.[2][3] This partial agonism is particularly evident in cells with lower A2BAR expression levels, where it is less efficacious than the endogenous agonist adenosine or the non-selective agonist NECA.[2][3]

PSB 603 is a potent and highly selective antagonist of the A2B adenosine receptor.[4] It exhibits high affinity for the human A2BAR and displays over 17,000-fold selectivity against other adenosine receptor subtypes.[4] Functional studies have revealed that PSB 603 can act as a negative allosteric modulator, non-competitively inhibiting A2BAR activation.[5][6]

Quantitative Comparison of Functional Assay Data

The following tables summarize the key quantitative data from radioligand binding and cAMP accumulation assays for this compound and PSB 603, providing a direct comparison of their potency and efficacy at the human A2B adenosine receptor.

Table 1: Radioligand Binding Affinity

CompoundRadioligandCell LineKᵢ (nM)
This compound [³H]PSB-603CHO-hA2BAR11.8[1]
PSB 603 [³H]PSB-603CHO-hA2BAR0.553[4]

Table 2: cAMP Accumulation Assay

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% of NECA)
This compound HEK293 (endogenous hA2BAR)242[3]73[3]
This compound HEK293 (overexpressing hA2BAR)6.1[3]102[3]
This compound CHO-hA2BAR2.83Partial Agonist

Table 3: Antagonistic Activity of PSB 603 against this compound

AgonistAntagonistCell LineEffect of PSB 603 on Agonist Response
This compound PSB 603HEK293Potent antagonism, complete abolishment of response[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

A2B Adenosine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates BAY606583 This compound (Agonist) BAY606583->A2BAR Activates (Partial Agonist) PSB603 PSB 603 (Antagonist) PSB603->A2BAR Blocks (Allosteric) Gs Gαs A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Prepare Cell Membranes (e.g., from CHO-hA2BAR cells) Incubate Incubate Membranes, Radioligand, and Test Compound Membrane->Incubate Radioligand Prepare [³H]PSB-603 (Radioligand) Radioligand->Incubate Compound Prepare Test Compound (this compound or PSB 603) Compound->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Scintillation Scintillation Counting to measure radioactivity Filter->Scintillation Analysis Data Analysis to determine Ki values Scintillation->Analysis cAMP Accumulation Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection Detection & Analysis Seed Seed Cells (e.g., HEK293) Pretreat Pre-treat with PDE Inhibitor (e.g., Rolipram) Seed->Pretreat Stimulate Stimulate with Agonist (this compound) +/- Antagonist (PSB 603) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) Lyse->Detect Analyze Data Analysis to determine EC₅₀ and Eₘₐₓ Detect->Analyze

References

Head-to-Head Comparison: BAY 60-6583 and ATL 146e in Adenosine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Adenosine Receptor Agonists

In the landscape of pharmacological tools for studying adenosine receptor signaling, BAY 60-6583 and ATL 146e have emerged as critical selective agonists for the A2B and A2A adenosine receptors, respectively. Their distinct receptor preferences translate to different physiological effects, making a direct comparison essential for researchers designing experiments in areas such as cardiovascular disease, inflammation, and immunology. This guide provides a comprehensive, data-driven comparison of this compound and ATL 146e, summarizing their performance, outlining experimental methodologies, and visualizing their signaling pathways.

At a Glance: Key Differences

FeatureThis compoundATL 146e
Primary Target Adenosine A2B Receptor (A2BAR)Adenosine A2A Receptor (A2AAR)
Receptor Selectivity High selectivity for A2BAR over A1, A2A, and A3 receptorsHigh selectivity for A2AAR
Mechanism of Action Partial agonist at the A2BARAgonist at the A2AAR
Primary Signaling Gs protein coupling, leading to increased intracellular cAMPGs protein coupling, leading to increased intracellular cAMP
Key Biological Effects Cardioprotective, anti-inflammatory, potential for both pro- and anti-proliferative effects depending on the contextPotent anti-inflammatory effects, cardioprotective, neuroprotective

Quantitative Performance Data

The following tables summarize the key quantitative parameters for this compound and ATL 146e based on available experimental data.

Table 1: Receptor Binding Affinity and Potency
CompoundReceptor SubtypeSpeciesAssay TypeKi (nM)EC50 (nM)Reference
This compound Human A2BHumanRadioligand Binding114-[1]
Mouse A2BMouseRadioligand Binding136-[1]
Rat A2BRatRadioligand Binding100-[1]
Human A2BHumancAMP Accumulation-3 - 10[2]
Murine A2BMousecAMP Accumulation-2.83[3][4]
ATL 146e Human A2AHuman-0.5-[5]
Human A1Human-77-[5]
Human A3Human-45-[5]

Note: Direct comparative studies of Ki and EC50 under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.

Table 2: In Vitro and In Vivo Effects
EffectModel SystemThis compoundATL 146eReference
cAMP Accumulation CHO cells expressing human A2BARPotent agonist (EC50 ~100 nM)No significant activity[1]
Anti-inflammatory Murine model of myocardial ischemiaAttenuates infarct sizeReduces infarct size and post-ischemic inflammation[3][6]
Rat model of stress-induced gastric lesions-Reduces gastric erosions and pro-inflammatory cytokine levels[7]
Cardiovascular Isolated perfused mouse heartsIncreases contractility at high concentrations-[1]
Canine model of reperfused myocardial infarctionCardioprotectiveCardioprotective[6]
Cytokine Production LPS-stimulated microglial cells-Profoundly reduces TNF-α, IL-6, and MCP-1
Neutrophil Activation fMLP-induced superoxide productionDecreases production at low concentrations (1-10 nM)Inhibits neutrophil activation[3][4]

Signaling Pathways

The activation of A2B and A2A adenosine receptors by their respective agonists, this compound and ATL 146e, initiates a cascade of intracellular events primarily mediated by the Gs protein and subsequent production of cyclic AMP (cAMP).

BAY_60_6583_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2BAR A2B Receptor This compound->A2BAR binds Gs Gs Protein A2BAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK1/2 PKA->ERK activates Response Cellular Response (e.g., Anti-inflammatory effects, Cardioprotection) CREB->Response ERK->Response

This compound Signaling Pathway

ATL_146e_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATL 146e ATL 146e A2AAR A2A Receptor ATL 146e->A2AAR binds Gs Gs Protein A2AAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NFkB NF-κB (inhibition) PKA->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) (inhibition) NFkB->Cytokines

ATL 146e Signaling Pathway

Experimental Protocols

cAMP Accumulation Assay (for this compound)

This protocol is a general guideline for measuring intracellular cAMP levels following stimulation with this compound.

cAMP_Assay_Workflow start Start: Seed cells expressing A2BAR (e.g., CHO-A2BAR) step1 Incubate cells (24-48h) start->step1 step2 Pre-treat with phosphodiesterase inhibitor (e.g., rolipram) for 30 min step1->step2 step3 Stimulate with varying concentrations of this compound for 15-30 min step2->step3 step4 Lyse cells step3->step4 step5 Measure intracellular cAMP levels (e.g., using a competitive immunoassay kit) step4->step5 end End: Analyze data and determine EC50 step5->end

cAMP Accumulation Assay Workflow

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor (or other suitable cell line) in appropriate media.

  • Seed cells into 96-well plates at a density that allows for confluence at the time of the assay.

2. Assay Procedure:

  • On the day of the assay, remove the culture medium and wash the cells with a serum-free medium.

  • Add fresh serum-free medium containing a phosphodiesterase inhibitor (e.g., 30 µM rolipram) to prevent cAMP degradation and incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of this compound in the assay medium.

  • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Terminate the reaction by lysing the cells according to the instructions of the chosen cAMP detection kit.

3. cAMP Detection:

  • Measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Generate a standard curve using the provided cAMP standards.

4. Data Analysis:

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cytokine Measurement Assay (for ATL 146e)

This protocol provides a general method for assessing the anti-inflammatory effects of ATL 146e by measuring cytokine production in stimulated immune cells.

Cytokine_Assay_Workflow start Start: Isolate primary immune cells (e.g., macrophages, splenocytes) step1 Culture cells in appropriate medium start->step1 step2 Pre-treat cells with varying concentrations of ATL 146e for 1-2 hours step1->step2 step3 Stimulate cells with an inflammatory agent (e.g., LPS, Con A) step2->step3 step4 Incubate for a specified time (e.g., 24 hours) step3->step4 step5 Collect cell culture supernatants step4->step5 step6 Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex bead array step5->step6 end End: Analyze data and determine IC50 step6->end

Cytokine Measurement Assay Workflow

1. Cell Preparation:

  • Isolate primary immune cells (e.g., murine splenocytes, peritoneal macrophages) or use an appropriate immune cell line (e.g., RAW 264.7).

  • Plate the cells in 96-well plates at a suitable density.

2. Treatment:

  • Pre-incubate the cells with various concentrations of ATL 146e for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or concanavalin A (Con A) to induce cytokine production.

  • Include appropriate controls (untreated cells, cells treated with vehicle and stimulant, cells treated with ATL 146e alone).

  • Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C.

3. Cytokine Quantification:

  • Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

  • Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay.

4. Data Analysis:

  • Calculate the percentage of inhibition of cytokine production for each concentration of ATL 146e compared to the stimulated control.

  • Plot the percentage of inhibition against the log of the ATL 146e concentration and determine the IC50 value.

Conclusion

This compound and ATL 146e are invaluable tools for dissecting the distinct roles of A2B and A2A adenosine receptors. While both agonists ultimately lead to an increase in intracellular cAMP, their different receptor specificities result in distinct downstream physiological effects. This compound, as a partial A2BAR agonist, exhibits complex, context-dependent activities, including cardioprotection and modulation of inflammation. In contrast, ATL 146e is a potent anti-inflammatory agent through its specific activation of the A2AAR. The choice between these two compounds will be dictated by the specific research question and the adenosine receptor subtype of interest. The provided data, signaling pathway diagrams, and experimental protocols offer a solid foundation for researchers to effectively utilize these compounds in their studies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for BAY 60-6583

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of BAY 60-6583, a potent and selective adenosine A2B receptor agonist.

This compound is a valuable tool in cardiovascular and inflammatory research; however, its handling and disposal require adherence to safety protocols to minimize environmental impact and ensure a safe laboratory environment. This document outlines the necessary procedures for its proper disposal, drawing from available safety data.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform handling and disposal decisions.

PropertyValue
Molecular Formula C₁₉H₁₇N₅O₂S[1]
Molecular Weight 379.44 g/mol [1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO (to 100 mM)[1], ethanol (~0.3 mg/ml), and dimethyl formamide (~25 mg/ml)[2]. Sparingly soluble in aqueous buffers[2].
Storage Store at +4°C[1] or -20°C[2].
CAS Number 910487-58-0[1]

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, standard laboratory precautions should always be observed when handling this compound.

General Safety Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Use in a well-ventilated area.

Environmental Precautions:

  • This compound is classified as Water Hazard Class 1 (Self-assessment), indicating it is slightly hazardous for water.[3]

  • Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[3]

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult your institution's specific waste disposal protocols and local regulations.

  • Assess the Quantity:

    • Small Quantities: The SDS from Cayman Chemical suggests that smaller quantities can be disposed of with household waste.[3] However, for a laboratory setting, it is best practice to treat all chemical waste with caution. It is recommended to collect even small amounts for designated chemical waste disposal.

    • Large Quantities: Disposal of larger quantities must be made according to official regulations.[3]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused solid compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

  • Waste Neutralization (If Applicable and Permissible):

    • Currently, there are no specific published protocols for the chemical neutralization of this compound for disposal. Therefore, it is not recommended to attempt neutralization without validated procedures.

  • Packaging and Labeling:

    • Ensure the waste container is chemically resistant and securely sealed.

    • Label the container clearly with the name "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company. They will ensure the waste is disposed of in accordance with all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

BAY606583_Disposal_Workflow cluster_preparation Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Have this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity collect_waste Collect in Designated Waste Container assess_quantity->collect_waste label_container Label Container Clearly collect_waste->label_container store_waste Store Securely Pending Disposal label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institutional guidelines for specific protocols.

References

Comprehensive Safety and Handling Guide for BAY 60-6583

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of BAY 60-6583. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, this document outlines a set of best practices to ensure the highest level of safety in a laboratory environment, acknowledging that the full range of hazards for a research chemical may not be fully understood.[1] Following these enhanced precautions will help build a strong foundation of laboratory safety and trust in your operational procedures.

Hazard Assessment and Personal Protective Equipment (PPE)

Although specific PPE is not mandated by the supplier's SDS, a precautionary approach is recommended for handling any research compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound. This approach is based on general best practices for handling chemicals of unknown long-term hazards.[2][3][4]

Operation Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Aliquoting (Solid Form) - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- N95 or higher-rated dust mask (optional, based on risk assessment of aerosolization)To prevent skin and eye contact with the powder and to minimize inhalation of fine particles.
Solution Preparation and Handling - Standard laboratory coat- Safety glasses with side shields- Nitrile glovesTo protect against splashes and direct skin contact with the compound in solution.
Cell Culture and In Vitro Assays - Standard laboratory coat- Safety glasses or goggles- Nitrile glovesTo maintain sterility and protect against accidental exposure during experimental procedures.
Spill Cleanup - Standard laboratory coat- Safety glasses or goggles- Nitrile gloves (consider double-gloving)- Absorbent padsTo ensure protection from direct contact during the cleanup of potentially contaminated surfaces.
Waste Disposal - Standard laboratory coat- Safety glasses- Nitrile glovesTo prevent exposure during the handling and packaging of chemical waste.

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is critical for laboratory safety and regulatory compliance.

Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered.[2] Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Weighing: When weighing the solid compound, use a chemical fume hood or a designated weighing enclosure if available to minimize the potential for inhalation of airborne particles.

  • Dissolving: Add the solvent to the solid compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[2]

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Containment: For small spills, use absorbent pads to contain the material.

  • Cleanup: Wearing appropriate PPE, clean the affected area. For liquid spills, absorb the material and then decontaminate the surface. For solid spills, gently sweep or wipe up the material to avoid creating dust.

  • Disposal: All cleanup materials should be treated as chemical waste and disposed of accordingly.

Disposal Plan:

While the SDS suggests that small quantities may be disposed of with household waste, it is a best practice in a research setting to treat all chemical waste, including unused compounds and contaminated materials, as hazardous waste.[5][6][7]

  • Waste Segregation: Collect all waste materials containing this compound (e.g., pipette tips, tubes, excess solution, contaminated gloves) in a designated, clearly labeled, and sealed waste container.[6][7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal Request: Follow your institution's guidelines for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and proper disposal. Do not pour chemical waste down the drain.[5]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for using this compound, highlighting the key safety checkpoints at each stage.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Review SDS and Lab-Specific SOPs B Don PPE: - Lab Coat - Safety Glasses - Gloves A->B C Prepare Clean Workspace B->C D Weigh Solid this compound C->D Proceed to Handling E Prepare Stock Solution D->E F Perform Experiment E->F G Segregate Chemical Waste F->G Experiment Complete H Decontaminate Workspace G->H I Remove PPE and Wash Hands H->I

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.